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  • Product: 2-Chloro-3-ethynylbenzoic acid
  • CAS: 2503208-24-8

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-3-ethynylbenzoic Acid in Rational Drug Design

Executive Summary In the landscape of rational drug design, the selection of highly functionalized building blocks is critical for developing target-specific pharmacophores. 2-Chloro-3-ethynylbenzoic acid (CAS: 2503208-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of highly functionalized building blocks is critical for developing target-specific pharmacophores. 2-Chloro-3-ethynylbenzoic acid (CAS: 2503208-24-8) has emerged as a highly versatile, tri-functional scaffold. By integrating an ionizable carboxylic acid, an electron-withdrawing ortho-chloro substituent, and a meta-ethynyl reactive handle, this molecule serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD), PROTAC rigid linker synthesis, and the generation of 1,2,3-triazole bioisosteres [1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will analyze the causality behind its physicochemical properties, map its influence on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and detail self-validating experimental protocols for its integration into complex molecular architectures.

Physicochemical Profiling & Structural Causality

The utility of 2-Chloro-3-ethynylbenzoic acid is deeply rooted in the synergistic electronic and steric effects of its substituents. Table 1 summarizes its core quantitative data.

Table 1: Physicochemical Profile of 2-Chloro-3-ethynylbenzoic Acid
ParameterValueCausality / Drug Design Implication
CAS Number 2503208-24-8Unique identifier for procurement and library registration.
Molecular Weight 180.59 DaLow MW allows for extensive downstream modification (e.g., click chemistry) without exceeding Lipinski's Rule of 5.
XlogP (Predicted) ~2.3Optimal lipophilicity for membrane permeability while retaining sufficient aqueous solubility [1].
pKa (Estimated) ~2.7Fully ionized at physiological pH (7.4), ensuring strong electrostatic interactions (salt bridges) with basic residues in target binding pockets.
TPSA 37.3 ŲExcellent membrane permeability profile; well below the 140 Ų limit required for oral bioavailability.
Mechanistic Rationale of the Scaffold
  • The Ortho-Chloro Effect: The chlorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the conjugate base of the adjacent carboxylic acid. While unsubstituted benzoic acid has a pKa of 4.2, the addition of the ortho-chloro group drops the pKa to 2.89, as documented in the [2]. Furthermore, the steric bulk of the chlorine atom forces the carboxylate group out of the aromatic plane. This disruption lowers the desolvation penalty upon target binding, frequently enhancing target affinity.

  • The Meta-Ethynyl Handle: The ethynyl group at the 3-position acts as a rigid, linear lipophilic spacer. Electronically, it exerts a mild electron-withdrawing effect (Hammett σm​≈+0.21 ), which further depresses the pKa to an estimated ~2.7. More importantly, it serves as an orthogonal reactive handle for click chemistry, allowing for late-stage functionalization without protecting groups.

Systems-Level Impact on ADME/Tox

In drug development, a molecule's physicochemical properties dictate its pharmacokinetic fate. The structural moieties of 2-Chloro-3-ethynylbenzoic acid are logically interconnected to produce a favorable ADME profile.

ADME P1 Ortho-Chloro Group (Inductive Effect) M1 Lowered pKa (~2.7) Fully Ionized at pH 7.4 P1->M1 Electron Withdrawal M2 Optimal LogP (~2.3) Balanced Partitioning P1->M2 +Lipophilicity P2 Carboxylic Acid (Ionizable Group) P2->M1 P3 Ethynyl Group (Lipophilic Spacer) P3->M2 +Lipophilicity O1 High Aqueous Solubility M1->O1 O2 Target Salt-Bridge Formation M1->O2 O3 Membrane Permeability M2->O3

Fig 2. Systems-level impact of structural moieties on ADME properties.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, experimental protocols must be designed as self-validating systems where the causality of each reagent is understood, and reaction progress can be visually or analytically confirmed in real-time.

Regioselective CuAAC for Triazole Pharmacophores

The conversion of the ethynyl group into a 1,4-disubstituted 1,2,3-triazole is a cornerstone of modern medicinal chemistry, often used to synthesize kinase inhibitors and P2Y14 receptor antagonists[3]. The triazole ring acts as a metabolically stable amide bioisostere.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-Chloro-3-ethynylbenzoic acid (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This biphasic/protic solvent system maximizes the solubility of both the hydrophobic organic fragments and the inorganic catalysts, ensuring optimal collision frequency.

  • Catalyst Generation: Add CuSO4​⋅5H2​O (0.1 eq) followed by freshly prepared sodium ascorbate (0.2 eq).

    • Causality & Self-Validation: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, preventing the oxidative homocoupling of alkynes (Glaser coupling). Validation: The solution will transition from the characteristic blue of aqueous Cu(II) to a pale yellow or colorless state, visually confirming the generation of the active catalyst.

  • Cycloaddition: Stir at room temperature for 12-24 hours.

    • Causality: Cu(I) coordinates with the terminal alkyne, significantly lowering the activation energy for the regioselective formation of the 1,4-disubstituted triazole, strictly avoiding the mixed 1,4/1,5 isomers observed under thermal conditions.

  • Quenching and Isolation: Add 1M HCl to precipitate the product.

    • Causality: The acidic quench protonates the carboxylic acid (driving the pH below its pKa of 2.7). This forces the molecule into its neutral, lipophilic state, inducing rapid precipitation from the aqueous phase for high-yield filtration.

FBDD A 2-Chloro-3-ethynylbenzoic Acid (Alkyne Fragment) C CuAAC Reaction (CuSO4, Na-Ascorbate) A->C B Target-Specific Azide (R-N3) B->C D 1,4-Disubstituted 1,2,3-Triazole Hybrid C->D Regioselective Cycloaddition E Receptor Binding (Enhanced Affinity) D->E H-Bonding & Steric Fit

Fig 1. Fragment-based drug discovery workflow utilizing CuAAC click chemistry.

Sterically Shielded Amide Coupling

When utilizing the carboxylic acid moiety to attach rigid linkers (e.g., for PROTACs), the ortho-chloro group provides steric shielding that protects the resulting amide bond from enzymatic cleavage by amidases in vivo [4].

Step-by-Step Methodology:

  • Activation: Dissolve 2-Chloro-3-ethynylbenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality & Self-Validation: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid without competing for the activated ester. Validation: TLC monitoring will show the rapid disappearance of the highly polar carboxylic acid spot.

  • Amine Addition: Add the target primary/secondary amine (1.1 eq). Stir for 2 hours.

    • Causality: The amine attacks the HOAt ester to form the stable amide bond.

  • Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO3​ , then 1M HCl.

    • Causality: The basic wash removes the acidic HOAt byproduct, while the acidic wash removes unreacted amine and excess DIPEA, yielding a highly pure organic phase ready for concentration.

Conclusion

2-Chloro-3-ethynylbenzoic acid is far more than a simple structural building block; it is a rationally designed physicochemical system. By understanding the causality behind its pKa depression, steric conformation, and orthogonal reactivity, drug development professionals can leverage this molecule to engineer highly stable, target-specific therapeutics with optimized pharmacokinetic properties.

References

  • Title: 2-chloro-3-ethynylbenzoic acid (C9H5ClO2) Source: PubChemLite URL: [Link]

  • Title: PubChem Compound Summary for CID 8374, 2-Chlorobenzoic Acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells Source: Frontiers in Chemistry URL: [Link]

Exploratory

The Ethynylbenzoic Acid Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery

Introduction: The Strategic Importance of the Ethynylbenzoic Acid Scaffold In the landscape of modern medicinal chemistry, the benzoic acid scaffold is a well-established "privileged structure," consistently appearing in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Ethynylbenzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the benzoic acid scaffold is a well-established "privileged structure," consistently appearing in a diverse array of therapeutic agents.[1] Its synthetic tractability and the ability of the carboxylic acid group to engage in crucial hydrogen bonding interactions within biological targets make it a cornerstone of drug design.[2][3] The introduction of an ethynyl (acetylenic) group onto this scaffold creates the ethynylbenzoic acid core, a modification that imparts unique and highly valuable properties for drug discovery.[3]

The ethynyl group is more than just a simple linker or a space-filling moiety. Its linear geometry, electron-rich π-system, and ability to act as a hydrogen bond acceptor offer distinct advantages in probing and optimizing ligand-protein interactions.[1] Furthermore, the ethynyl group can serve as a bioisostere for other functional groups, such as halogens, offering a pathway to modulate physicochemical properties and improve drug-like characteristics.[4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of compounds built around the ethynylbenzoic acid scaffold, with a focus on their applications in oncology and infectious diseases. We will delve into the causality behind experimental choices, provide detailed methodologies, and visualize the key concepts that guide research in this exciting area.

Key Therapeutic Applications and Biological Targets

The versatility of the ethynylbenzoic acid scaffold is evident in the range of biological targets it has been shown to modulate. These include enzymes, nuclear receptors, and other proteins implicated in a variety of disease states.

  • Oncology: Ethynylbenzoic acid derivatives have emerged as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[5][6] Additionally, they have been investigated as modulators of nuclear receptors like the Retinoid X Receptor (RXR), which play roles in cell differentiation and proliferation.[7][8]

  • Infectious Diseases: The scaffold has been successfully employed in the development of novel antifungal agents. Here, the ethynyl group has been used as a strategic bioisosteric replacement for halogen atoms to enhance potency and improve pharmacokinetic profiles.[4][9]

Structure-Activity Relationship (SAR) Exploration

The following sections will dissect the SAR of ethynylbenzoic acid derivatives in specific therapeutic contexts, highlighting how modifications to the scaffold influence biological activity.

Ethynyl-Containing Scaffolds as Antifungal Agents

A compelling example of the strategic use of the ethynyl group comes from the development of a new class of broad-spectrum antifungal agents. In a series of N'- (salicylidene)arenecarbohydrazides, the ethynyl group was introduced as a bioisostere for bromine atoms, which were present in earlier lead compounds but contributed to high lipophilicity.[4][9][10]

Key SAR Insights:

  • Position of the Ethynyl Group: The placement of the ethynyl group on the salicylaldehyde ring was found to be critical for antifungal activity. Compounds with the ethynyl group at the 3-position of the salicylaldehyde ring generally exhibited excellent potency against Cryptococcus neoformans.[9] Derivatives with the ethynyl group at the 4-position also showed high potency against C. neoformans and, in some cases, a broader spectrum of activity.[9]

  • Substitution on the Arenecarbohydrazide Moiety: The nature and position of substituents on the second aromatic ring (the arenecarbohydrazide part) also significantly impacted activity. Halogen substitution, particularly bromine, often led to potent compounds. However, the study successfully identified highly active compounds devoid of bromine, demonstrating the success of the bioisosteric replacement strategy.[9]

  • Broad-Spectrum Activity: Certain combinations of ethynyl group positioning and arenecarbohydrazide substitution resulted in compounds with broad-spectrum activity against clinically relevant fungal pathogens, including C. neoformans, Candida albicans, and Aspergillus fumigatus.[9]

Quantitative SAR Data for Antifungal Ethynyl-Salicylidene Arenecarbohydrazides

Compound IDEthynyl PositionArenecarbohydrazide SubstituentMIC80 (µg/mL) vs. C. neoformansMIC80 (µg/mL) vs. C. albicansMIC80 (µg/mL) vs. A. fumigatus
8.0 3-ethynyl2,4-dibromo≤ 0.0642
8.1 3-ethynyl2,4-dibromo, 5-fluoro≤ 0.0622
8.6 4-ethynyl2,4-dibromo, 5-fluoro0.0150.50.25
8.10 4-ethynyl4-trifluoromethyl0.12548

Data summarized from a study on N′-(Ethynylsalicylidene) arenecarbohydrazides.[9]

Ethynylbenzoic Acid Derivatives as Kinase Inhibitors in Oncology

The ethynylbenzoic acid scaffold has been incorporated into potent inhibitors of the BCR-ABL kinase, a key driver of chronic myeloid leukemia (CML).[5] The linear and rigid nature of the ethynyl group allows it to span the ATP-binding site and interact with key residues.

Key SAR Insights:

  • Core Structure: In a series of 3-aminoindazole-based inhibitors, a 3-ethynylbenzamide moiety was crucial for potent inhibition of both the wild-type BCR-ABL kinase and the T315I "gatekeeper" mutant, which confers resistance to many first-generation inhibitors.[5]

  • Terminal Substituent: The substituent on the terminal phenyl ring of the benzamide portion plays a significant role in modulating potency against the T315I mutant. A 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl group was found to be optimal for high potency against both wild-type and T315I BCR-ABL.[5]

Quantitative SAR Data for Ethynylbenzoic Acid-Based BCR-ABL Inhibitors

Compound IDCore ScaffoldBenzoic Acid MoietyBCR-ABLWT IC50 (nM)BCR-ABLT315I IC50 (nM)
Ponatinib Imidazo[1,2-b]pyridazine3-ethynylbenzoic acid derivative0.372.0
4a 3-Aminoindazole3-ethynylbenzoic acid derivative< 0.5112.1
5 3-Aminoindazole3-ethynylbenzoic acid derivative< 0.5124.2

Data for compounds 4a and 5 are from a study on Pan-BCR-ABL inhibitors.[5] Ponatinib data is included for reference.

Experimental Methodologies

Synthesis of Ethynylbenzoic Acid Derivatives: The Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of ethynylbenzoic acid derivatives, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5]

Step-by-Step Protocol for a Typical Sonogashira Coupling:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halo-benzoic acid or ester (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., tetrahydrofuran or triethylamine) and a suitable base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Alkyne Addition: To the stirred solution, add the terminal alkyne (1.1-1.5 eq) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated (e.g., to 60-80 °C) for several hours to overnight.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite to remove the catalysts, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Biological Evaluation: In Vitro Kinase Inhibition Assay

Determining the potency of synthesized compounds against a target kinase is a critical step in the SAR study.

Step-by-Step Protocol for an In Vitro Kinase Inhibition Assay (IC50 Determination):

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a range of concentrations for IC50 determination.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the assay buffer, the target kinase enzyme, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP and the specific substrate for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specific period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of product formed. This is often done using a detection reagent that produces a fluorescent or luminescent signal.

  • Data Analysis: Read the signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Visualizing Key Concepts

General Workflow for SAR Studies

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Start Identify Lead Scaffold (e.g., Ethynylbenzoic Acid) Design Design Analogs (Vary Substituents, Positions) Start->Design Synthesis Chemical Synthesis (e.g., Sonogashira Coupling) Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (e.g., Kinase Assay) Purification->Screening SAR_Analysis Analyze SAR Data (IC50 / MIC Values) Screening->SAR_Analysis New_Design Design New Analogs (Based on SAR) SAR_Analysis->New_Design Iterative Cycle Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR_Analysis->Lead_Opt Promising Leads New_Design->Synthesis Candidate Identify Candidate Drug Lead_Opt->Candidate

Caption: A typical iterative workflow for a structure-activity relationship (SAR) study.

Logical Relationships in SAR Analysis

SAR_Logic cluster_Modifications Structural Modifications cluster_Properties Physicochemical Properties cluster_Activity Biological Outcomes Scaffold Ethynylbenzoic Acid Scaffold Position Position of -C≡CH group Substituents Substituents on Aromatic Ring Linker Linker to Second Moiety Lipophilicity Lipophilicity (logP) Position->Lipophilicity Electronics Electronic Effects (e.g., Hammett constants) Position->Electronics Sterics Steric Hindrance Position->Sterics Substituents->Lipophilicity Substituents->Electronics Substituents->Sterics Linker->Lipophilicity Linker->Sterics Potency Potency (IC50/MIC) Lipophilicity->Potency Selectivity Selectivity Lipophilicity->Selectivity PK Pharmacokinetics (ADME) Lipophilicity->PK Electronics->Potency Electronics->Selectivity Sterics->Potency Sterics->Selectivity

Caption: Logical relationships between structural modifications and biological activity.

BCR-ABL Kinase Signaling Pathway Inhibition

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes in CML BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MEK/ERK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Inhibitor Ethynylbenzoic Acid Inhibitor Inhibitor->BCR_ABL Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation Adhesion Altered Adhesion STAT5->Adhesion

Sources

Foundational

The Strategic Utility of 2-Chloro-3-ethynylbenzoic Acid in Modern Drug Discovery

An In-depth Technical Guide for Medicinal & Process Chemists Abstract In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal & Process Chemists

Abstract

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, molecular novelty, and ultimately, therapeutic success. 2-Chloro-3-ethynylbenzoic acid has emerged as a highly versatile and strategic intermediate, offering a unique combination of reactive functionalities that enable the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, reactivity, and role as a pivotal intermediate, with a specific focus on its application in the development of novel P2X7 receptor antagonists. We will explore the causality behind its synthetic utility, provide detailed reaction protocols, and offer insights into its strategic implementation in drug discovery programs.

Introduction: A Trifunctional Scaffold for Complex Synthesis

2-Chloro-3-ethynylbenzoic acid is a substituted aromatic carboxylic acid whose value in medicinal chemistry is derived from its three distinct and strategically positioned reactive centers:

  • The Carboxylic Acid: This group serves as a classical handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and engaging with biological targets.

  • The Terminal Alkyne (Ethynyl Group): A powerful and versatile functional group, the alkyne is amenable to a host of modern coupling reactions, most notably the Palladium-catalyzed Sonogashira coupling and copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry"). This allows for the efficient introduction of diverse aryl, heteroaryl, or aliphatic substituents.

  • The Ortho-Chloro Substituent: The chlorine atom influences the electronic properties of the benzene ring and provides an additional site for modification via nucleophilic aromatic substitution or further cross-coupling reactions, enabling late-stage diversification of drug candidates.

This unique trifunctional arrangement allows for a modular and convergent approach to synthesis, where complex molecules can be assembled with high precision and efficiency.

Physicochemical Properties & Reactivity Profile

A clear understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₅ClO₂[PubChem][1]
Molecular Weight 180.59 g/mol [PubChem][1]
Appearance Solid (Typical)
InChIKey SEKGHWFGWKCPBY-UHFFFAOYSA-N[PubChem][1]
CAS Number 1468321-16-0
Predicted XlogP 2.3[PubChem][1]

The reactivity of 2-chloro-3-ethynylbenzoic acid is dominated by the orthogonal nature of its functional groups, allowing for selective transformations. The carboxylic acid can be activated for amidation without affecting the alkyne or chloro groups under standard conditions. Conversely, the alkyne can undergo Sonogashira coupling under palladium/copper catalysis in the presence of a mild base, conditions which typically leave the carboxylic acid and chloro-substituent untouched.

Synthesis of the Intermediate: A Plausible Approach

While multiple synthetic routes exist for substituted benzoic acids, a common and efficient method for introducing the ethynyl group is the Sonogashira coupling. A plausible and industrially scalable synthesis of 2-chloro-3-ethynylbenzoic acid would start from a di-halogenated precursor, such as methyl 2-chloro-3-iodobenzoate.

Diagram 1: Plausible Synthesis of 2-Chloro-3-ethynylbenzoic Acid

start Methyl 2-chloro-3-iodobenzoate reagent1 Trimethylsilylacetylene Pd(PPh₃)₂Cl₂, CuI Et₃N, THF intermediate Methyl 2-chloro-3-((trimethylsilyl)ethynyl)benzoate start->intermediate Sonogashira Coupling reagent1->intermediate reagent2 1. K₂CO₃, MeOH/H₂O 2. HCl (aq) product 2-Chloro-3-ethynylbenzoic acid intermediate->product Deprotection & Hydrolysis reagent2->product

Caption: Proposed synthetic workflow for 2-Chloro-3-ethynylbenzoic acid.

Protocol 3.1: Two-Step Synthesis of 2-Chloro-3-ethynylbenzoic Acid

Step 1: Sonogashira Coupling

  • To a dry, nitrogen-purged reaction vessel, add methyl 2-chloro-3-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous tetrahydrofuran (THF) followed by triethylamine (Et₃N, 3.0 eq).

  • To the stirring mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 2-chloro-3-((trimethylsilyl)ethynyl)benzoate.

  • Causality: The use of a trimethylsilyl (TMS) protected acetylene is a standard practice to prevent self-coupling of the terminal alkyne. The palladium/copper co-catalyst system is the hallmark of the Sonogashira reaction, which efficiently forms C(sp)-C(sp²) bonds.[2]

Step 2: TMS Deprotection and Ester Hydrolysis

  • Dissolve the TMS-protected intermediate (1.0 eq) in a mixture of methanol and water.

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and stir the mixture at room temperature. The TMS group is cleaved first.

  • Heat the mixture to reflux to facilitate the saponification (hydrolysis) of the methyl ester. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • The product, 2-chloro-3-ethynylbenzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Application in Pharmaceutical Synthesis: A Case Study

A key application of 2-chloro-3-ethynylbenzoic acid is in the synthesis of novel indole carboxamide derivatives, which have been investigated as antagonists of the P2X7 receptor.[3] The P2X7 receptor is an ATP-gated ion channel implicated in inflammation and pain, making it an attractive target for therapeutic intervention.

The intermediate is used to construct the core scaffold by forming an amide bond with a substituted indole, followed by further elaboration of the ethynyl group.

Diagram 2: Application in P2X7 Antagonist Synthesis

start 2-Chloro-3-ethynylbenzoic acid coupling Amide Coupling (e.g., HATU, DIPEA) product Indole Carboxamide Intermediate (P2X7 Antagonist Precursor) start->product Amide Bond Formation reagent1 Substituted Indole-amine reagent1->product Amide Bond Formation coupling->product

Caption: Use of the intermediate to form a key amide bond.

Protocol 4.1: Amide Coupling to form Indole Carboxamide Core
  • In a dry reaction vessel under a nitrogen atmosphere, dissolve 2-chloro-3-ethynylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add an amide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), and stir the mixture for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired substituted indole-amine (e.g., 5-amino-1-methyl-1H-indole) (1.0 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the target N-(1-methyl-1H-indol-5-yl)-2-chloro-3-ethynylbenzamide.

  • Trustworthiness & Causality: This protocol represents a self-validating system. The use of HATU as a coupling reagent is a modern, highly efficient method for forming amide bonds that minimizes side reactions and racemization (if chiral centers were present). DIPEA is used as a mild organic base to neutralize the generated HCl without interfering with the coupling reaction. The aqueous workup is designed to systematically remove unreacted starting materials, coupling reagents, and base, ensuring a high purity final product. The final structure would then be ready for further diversification at the ethynyl position.

Conclusion: A Strategic Asset in Medicinal Chemistry

2-Chloro-3-ethynylbenzoic acid is more than a simple chemical; it is a strategic tool for drug discovery. Its trifunctional nature provides chemists with a robust and flexible platform for building complex molecules through controlled, sequential reactions. The ability to leverage well-established and high-yielding transformations like amide coupling and Sonogashira reactions makes it an efficient and cost-effective intermediate. As demonstrated by its utility in the synthesis of P2X7 receptor antagonists, this building block enables the exploration of novel chemical space and the rapid generation of libraries for structure-activity relationship (SAR) studies, solidifying its role as a valuable asset in the development of next-generation pharmaceuticals.[2][3]

References

  • Title: As p2x7 receptor antagonists of indole carboxamide derivatives (translated)
  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: European Journal of Medicinal Chemistry via PubMed Central (PMC) URL: [Link]

  • Title: 2-chloro-3-ethynylbenzoic acid (C9H5ClO2) Source: PubChem URL: [Link]

Sources

Exploratory

The Dual Electronic Nature of Chlorine: An In-depth Technical Guide to its Influence on Ethynylbenzoic Acid Reactivity

Abstract This technical guide provides a comprehensive analysis of the electronic effects of chlorine substitution on the reactivity of ethynylbenzoic acid. It is intended for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of chlorine substitution on the reactivity of ethynylbenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and application of substituted aromatic compounds. This document delves into the nuanced interplay of inductive and resonance effects, their quantifiable impact on acidity and reactivity, and the practical methodologies for their evaluation. We will explore how the position of the chlorine substituent on the aromatic ring dictates its influence on the ethynyl and carboxylic acid functional groups, thereby modulating the molecule's overall chemical properties. Detailed experimental protocols and data interpretation are provided to serve as a practical resource for laboratory applications.

Introduction: The Significance of Electronic Effects in Aromatic Systems

The reactivity of an aromatic ring and its substituents is fundamentally governed by the distribution of electron density within the molecule. Substituents can either donate or withdraw electron density, altering the nucleophilicity or electrophilicity of the aromatic system and influencing the rates and regioselectivity of chemical reactions.[1][2] These electronic perturbations are broadly categorized into two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms.[3][4] Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect).[3] The inductive effect weakens with increasing distance from the substituent.[4]

  • Resonance Effect (R or M): This effect involves the delocalization of π electrons across a conjugated system.[3] Substituents with lone pairs or pi bonds can donate electron density to the aromatic ring (+R effect) or withdraw electron density from it (-R effect).[3]

The net electronic influence of a substituent is a combination of these two effects, which can either reinforce or oppose each other. Understanding this interplay is crucial for predicting and controlling the chemical behavior of substituted aromatic compounds like ethynylbenzoic acid.

The Dichotomous Nature of Chlorine as a Substituent

Chlorine, a halogen, presents a classic example of a substituent with conflicting electronic effects.[5][6]

  • Inductive Effect (-I): Due to its high electronegativity, chlorine exerts a strong electron-withdrawing inductive effect, pulling electron density from the benzene ring through the C-Cl sigma bond.[5][6][7] This effect deactivates the ring towards electrophilic aromatic substitution by reducing its overall electron density.[7][8]

  • Resonance Effect (+R): Despite its electronegativity, chlorine possesses lone pairs of electrons in its outer shell that can be delocalized into the aromatic π system.[5][7] This electron-donating resonance effect is weaker than its inductive effect but plays a critical role in directing incoming electrophiles to the ortho and para positions.[7][9]

Therefore, while chlorine is considered a deactivating group overall, it is an ortho, para-director in electrophilic aromatic substitution reactions.[7][9]

The Ethynyl Group: An Electron-Withdrawing Substituent

The ethynyl (acetylenic) group (-C≡CH) also influences the electronic properties of the benzene ring. It is generally considered to be an electron-withdrawing group, primarily through its inductive effect due to the sp-hybridization of the carbon atoms, which are more electronegative than sp2-hybridized carbons of the aromatic ring.[10] However, it can also exhibit a weak electron-releasing resonance effect.[10] The net effect is deactivation of the ring, with a stronger deactivating effect from the meta position compared to the para position.[10]

Quantifying Electronic Effects: The Hammett Equation and Acidity (pKa)

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation.[11] This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[11]

Log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted reactant.

  • K₀ is the equilibrium constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[12]

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.[11]

A direct and reliable measure of the electronic effects of substituents on ethynylbenzoic acid is the acidity of the carboxylic acid group, expressed as its pKa value. Electron-withdrawing groups stabilize the conjugate base (benzoate anion) through delocalization of the negative charge, leading to a lower pKa and increased acidity.[13][14] Conversely, electron-donating groups destabilize the conjugate base, resulting in a higher pKa and decreased acidity.[13][15]

Impact of Chlorine Substitution on the pKa of Benzoic Acid

The position of the chlorine atom on the benzoic acid ring significantly impacts its acidity.

CompoundpKa
Benzoic Acid4.19 - 4.20
2-Chlorobenzoic Acid2.9
3-Chlorobenzoic Acid3.8
4-Chlorobenzoic Acid3.98 - 4.0

(Data sourced from multiple references)[16][17][18]

Analysis:

  • Ortho-Effect: 2-Chlorobenzoic acid is the strongest acid in this series.[17] This is attributed to the "ortho-effect," a combination of steric and electronic factors where the ortho-substituent forces the carboxyl group out of the plane of the ring, reducing resonance stabilization of the acid form and increasing acidity.[14][19]

  • Meta vs. Para: The 3-chloro and 4-chloro isomers are both more acidic than benzoic acid, demonstrating the electron-withdrawing nature of chlorine.[17] The greater acidity of the 3-chloro isomer compared to the 4-chloro isomer can be attributed to the dominance of the inductive effect at the meta position, whereas at the para position, the electron-donating resonance effect partially counteracts the inductive effect.[13]

Influence of Chlorine Substitution on the Reactivity of Ethynylbenzoic Acid

The presence of both a chlorine atom and an ethynyl group on the benzoic acid backbone creates a complex electronic environment that influences the reactivity of both the carboxylic acid and the alkyne functionalities.

Acidity of the Carboxylic Acid Group

The combined electron-withdrawing effects of the chlorine and ethynyl groups are expected to increase the acidity of the carboxylic acid group compared to benzoic acid. The magnitude of this effect will depend on the relative positions of the substituents. For instance, in 3-chloro-4-ethynylbenzoic acid, both substituents are positioned to exert their electron-withdrawing influence, which should result in a lower pKa value.

Reactivity of the Ethynyl Group

The terminal alkyne of the ethynyl group is a versatile functional handle for various chemical transformations, most notably the Sonogashira cross-coupling reaction.[20][21] This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides.[20][22] The electronic nature of the substituents on the ethynylbenzoic acid can influence the rate and efficiency of this reaction. An electron-withdrawing chlorine substituent would be expected to increase the acidity of the terminal alkyne proton, potentially facilitating the formation of the copper acetylide intermediate in the Sonogashira catalytic cycle.

Experimental Protocols

Synthesis of Chloro-substituted Ethynylbenzoic Acids

A common synthetic route to chloro-substituted ethynylbenzoic acids involves a Sonogashira coupling reaction between a chloro-iodobenzoic acid and a protected alkyne, followed by deprotection.

Workflow for the Synthesis of a Chloro-substituted Ethynylbenzoic Acid

G A Start: Chloro-iodobenzoic Acid B Sonogashira Coupling (e.g., TMS-acetylene, Pd catalyst, Cu(I) cocatalyst, base) A->B C TMS-protected Chloro-ethynylbenzoic Acid B->C D Deprotection (e.g., K2CO3, MeOH) C->D E Final Product: Chloro-ethynylbenzoic Acid D->E

Caption: General workflow for the synthesis of chloro-ethynylbenzoic acids.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a chloro-substituted ethynylbenzoic acid.

Step-by-Step Protocol:

  • Preparation of the Acid Solution: Accurately weigh approximately 4 x 10⁻⁴ moles of the chloro-ethynylbenzoic acid and dissolve it in a suitable solvent system (e.g., 25 mL of a 70:30 ethanol-water solution).[23][24]

  • Titrant Preparation: Prepare a standardized solution of approximately 5.0 x 10⁻² M NaOH in the same 70:30 ethanol-water solvent system.[23][24]

  • Titration Setup: Place the acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the NaOH solution.

  • Initial pH Measurement: Record the initial pH of the acid solution before adding any titrant.[23][24]

  • Titration: Add the NaOH solution in small increments (e.g., 0.1-0.25 mL), recording the pH after each addition.[23][24] Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH versus the volume of NaOH added.

    • Determine the equivalence point (the point of steepest inflection).

    • The pH at the half-equivalence point is equal to the pKa of the acid.

Data Presentation Workflow

G A Potentiometric Titration Data (Volume NaOH vs. pH) B Plot Titration Curve (pH vs. Volume NaOH) A->B C Determine Equivalence Point (Inflection Point) B->C D Determine Half-Equivalence Point C->D E pKa = pH at Half-Equivalence Point D->E F Comparative Table of pKa Values E->F

Caption: Workflow for determining pKa from titration data.

Spectroscopic Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for characterizing the structure and electronic properties of chloro-substituted ethynylbenzoic acids.

Infrared (IR) Spectroscopy
  • C=O Stretch: The position of the carbonyl stretching frequency is sensitive to electronic effects. Electron-withdrawing groups increase the double bond character of the C=O bond, shifting the stretching frequency to a higher wavenumber. We would expect the C=O stretch of chloro-ethynylbenzoic acid to be at a higher frequency than that of benzoic acid (typically ~1680-1710 cm⁻¹ for the dimer).[25]

  • C≡C Stretch: The alkyne C≡C stretch is typically observed in the range of 2100-2260 cm⁻¹. Its intensity and exact position can be influenced by conjugation with the aromatic ring.

  • O-H Stretch: The carboxylic acid O-H stretch appears as a broad band in the region of 2500-3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts of the aromatic protons are indicative of the electron density on the ring. Electron-withdrawing substituents will shift the signals of nearby protons downfield (to higher ppm values).[26] The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield (>10 ppm). The acetylenic proton will also have a characteristic chemical shift.

  • ¹³C NMR: The chemical shift of the carbonyl carbon is also sensitive to electronic effects. Electron-withdrawing groups will deshield the carbonyl carbon, shifting its resonance downfield.

Computational Modeling

Density Functional Theory (DFT) calculations can provide valuable theoretical insights into the electronic structure of chloro-substituted ethynylbenzoic acids. These calculations can be used to:

  • Predict ground state geometries.

  • Calculate electrostatic potential maps to visualize electron distribution.

  • Predict NMR chemical shifts and IR vibrational frequencies to aid in spectral assignment.[27]

  • Calculate gas-phase acidities to corroborate experimental pKa data.[28]

Logical Relationship of Electronic Effects

G cluster_0 Substituent Properties cluster_1 Electronic Effects cluster_2 Observable Properties & Reactivity Cl Chlorine Inductive Inductive Effect (-I) Cl->Inductive Resonance Resonance Effect (+R/-R) Cl->Resonance Ethynyl Ethynyl Group Ethynyl->Inductive Ethynyl->Resonance Acidity Increased Acidity (Lower pKa) Inductive->Acidity Reactivity Altered Reactivity (e.g., Sonogashira Coupling) Inductive->Reactivity Spectra Spectroscopic Shifts (IR, NMR) Inductive->Spectra Resonance->Acidity Resonance->Reactivity Resonance->Spectra

Caption: Interplay of substituent properties and their impact on reactivity.

Conclusion

The substitution of chlorine onto the ethynylbenzoic acid framework introduces a fascinating interplay of competing electronic effects. The strong electron-withdrawing inductive effect of chlorine generally dominates, leading to an overall deactivation of the aromatic ring and an increase in the acidity of the carboxylic acid. However, its weaker electron-donating resonance effect cannot be ignored, as it influences the regioselectivity of further reactions. The ethynyl group also contributes its own electronic signature. A thorough understanding of these principles, quantified through methods like pKa determination and Hammett analysis, and characterized by spectroscopic and computational techniques, is essential for the rational design and synthesis of novel molecules for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.

References

  • Effect of substituents on acidity of benzoic acids | Filo. (2025, December 1).
  • 20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (2024, March 17). Available at: [Link]

  • Acidity of Carboxylic Acids - HCPG College, Varanasi. Available at: [Link]

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  • Although chlorine is an electron withdrawing group, yet it is ortho-, - askIITians. (2014, February 3). Available at: [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline. Available at: [Link]

  • Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids | The Journal of Organic Chemistry - ACS Publications. (2002, May 29). Available at: [Link]

  • Inductive Effect vs Resonance Effect: Key Differences & Table - Vedantu. Available at: [Link]

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  • The Hammett Plot For Hydrolysis of The Acid Chlorides of Benzoic Acids2 - Scribd. Available at: [Link]

  • Does Cl- Have more -I effect or +M effect ( Resonance effect)? - Chemistry Stack Exchange. (2020, June 17). Available at: [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Available at: [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Available at: [Link]

  • Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect C=C, π system Singl. (2009, October 6). Available at: [Link]

  • The pKa of p-chlorobenzoic acid is 3.98; that of benzoic acid is 4.19. Ca.. - Filo. (2025, December 12). Available at: [Link]

  • Hammett equation - Wikipedia. Available at: [Link]

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid - Chemistry Stack Exchange. (2017, June 22). Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-Chloro-3-ethynylbenzoic Acid

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: 2-Chloro-3-ethynylbenzoic acid (CAS: 2503208-24-8) Introduction and Retrosynthetic Strategy 2-Chloro-3-ethynylbenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: 2-Chloro-3-ethynylbenzoic acid (CAS: 2503208-24-8)

Introduction and Retrosynthetic Strategy

2-Chloro-3-ethynylbenzoic acid is a highly versatile bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of p2x7 receptor antagonists and other advanced active pharmaceutical ingredients (APIs)[1]. The presence of both a terminal alkyne and a carboxylic acid moiety allows for orthogonal functionalization, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amide coupling[2].

Strategic Design: The most efficient and scalable route to this target relies on the divergent reactivity of carbon-halogen bonds in cross-coupling reactions. The synthesis begins with 3-bromo-2-chlorobenzoic acid . The bond dissociation energy of the C–Br bond is significantly lower than that of the C–Cl bond. This thermodynamic difference allows a Palladium(0) catalyst to selectively undergo oxidative addition at the C–Br position, leaving the C–Cl bond intact[3].

The synthesis is executed in two primary stages:

  • Regioselective Sonogashira Coupling: Cross-coupling of 3-bromo-2-chlorobenzoic acid with trimethylsilylacetylene (TMSA) to form a TMS-protected intermediate[2].

  • Desilylation: Cleavage of the TMS protecting group using a fluoride source to reveal the terminal alkyne[2].

G A 3-Bromo-2-chlorobenzoic acid (Precursor) B TMS-Acetylene, Pd(PPh3)2Cl2 CuI, Et3N, THF A->B Step 1: Sonogashira C 2-Chloro-3-(trimethylsilylethynyl) benzoic acid (Intermediate) B->C D TBAF (1M in THF) 0 °C to RT C->D Step 2: Deprotection E 2-Chloro-3-ethynylbenzoic acid (Target Product) D->E

Workflow for the two-step synthesis of 2-Chloro-3-ethynylbenzoic acid.

Experimental Methodologies

Protocol 1: Regioselective Sonogashira Cross-Coupling

Objective: Synthesize 2-chloro-3-(trimethylsilylethynyl)benzoic acid.

Mechanistic Insights & Causality: The reaction utilizes a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species. Copper(I) iodide acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step with the palladium complex. Strict exclusion of oxygen is critical; the presence of O2​ promotes the Glaser homocoupling of TMSA, consuming the alkyne and generating unwanted diyne byproducts[3]. Triethylamine ( Et3​N ) serves dual purposes: as the base to neutralize the HBr generated during the catalytic cycle and to deprotonate the terminal alkyne for copper insertion.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 3-bromo-2-chlorobenzoic acid (1.0 equiv, e.g., 5.0 mmol) in anhydrous Tetrahydrofuran (THF) (0.3 M concentration).

  • Degassing: Add Triethylamine ( Et3​N , 3.0 equiv). Degas the solution by bubbling ultra-pure Argon or Nitrogen through the mixture for 15 minutes to displace dissolved oxygen[3].

  • Catalyst Addition: Under a positive flow of inert gas, quickly add Bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ , 0.05 equiv) and Copper(I) iodide ( CuI , 0.10 equiv). The solution will typically transition to a pale yellow/orange hue.

  • Alkyne Addition: Add Trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise via syringe. Note: A slight excess of TMSA is used to compensate for any trace homocoupling.

  • Reaction: Seal the flask and heat the mixture to 60 °C in an oil bath. Stir for 12–16 hours. Monitor the consumption of the starting material via LC-MS or TLC (eluent: Hexanes/EtOAc with 1% Acetic Acid to prevent streaking of the carboxylic acid).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove palladium and copper salts, washing the pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with 1M HCl (to remove Et3​N and ensure the product is in its protonated acid form), followed by brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude TMS-protected intermediate.

Protocol 2: TMS Deprotection

Objective: Cleave the silyl group to yield 2-chloro-3-ethynylbenzoic acid.

Mechanistic Insights & Causality: Tetrabutylammonium fluoride (TBAF) is utilized for deprotection. The fluoride ion has a uniquely high thermodynamic affinity for silicon (forming a very strong Si–F bond), which drives the rapid and selective cleavage of the C–Si bond without affecting the carboxylic acid or the aryl chlorides[2].

Step-by-Step Procedure:

  • Preparation: Load the crude 2-chloro-3-(trimethylsilylethynyl)benzoic acid (1.0 equiv) into a flame-dried vial under an argon atmosphere. Dissolve in anhydrous THF (0.3 M)[2].

  • Cooling: Submerge the reaction vial in an ice bath (0 °C) and allow it to equilibrate for 15 minutes.

  • Fluoride Addition: Dropwise, add a 1M solution of TBAF in THF (1.1 equiv). The reaction is typically rapid; the low temperature prevents potential side reactions or degradation[2].

  • Reaction: After 5 minutes of stirring at 0 °C, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes[2].

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer three times with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution of DCM/MeOH or Hexanes/EtOAc with 1% Acetic acid) to isolate the pure 2-chloro-3-ethynylbenzoic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and operational parameters for the optimization of this synthetic sequence.

Reaction StepKey Reagents / CatalystsSolventTemp (°C)Time (h)Expected Yield (%)
1. Sonogashira Coupling 3-Bromo-2-chlorobenzoic acid (1 eq)TMSA (1.2 eq) Pd(PPh3​)2​Cl2​ (5 mol%) CuI (10 mol%) Et3​N (3 eq)THF6012 - 1680 - 88
2. TMS Deprotection TMS-protected intermediate (1 eq)TBAF (1M in THF, 1.1 eq)THF0 → 250.5 - 1.085 - 92

References

  • Google Patents.
  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors National Center for Biotechnology Information (PMC). URL:[Link]

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Application

Chemoselective Sonogashira Cross-Coupling Strategies for 2-Chloro-3-ethynylbenzoic Acid: A Bifunctional Scaffold

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale 2-Chloro-3-ethynylbenzoic acid (CAS: 2503208-24-8) is a highly versatile, bifunctional building b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-Chloro-3-ethynylbenzoic acid (CAS: 2503208-24-8) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceuticals and advanced organic materials. Its structural architecture presents a unique chemoselective challenge and opportunity: it contains a nucleophilic terminal alkyne, an electrophilic aryl chloride, and an acidic carboxylic acid proton.

Designing a successful Sonogashira coupling protocol for this molecule requires a deep understanding of catalytic causality. The intrinsic bond dissociation energy of an aryl carbon-chlorine (C–Cl) bond is significantly higher than that of carbon-bromine (C–Br) or carbon-iodine (C–I) bonds[1]. Consequently, standard palladium(0) catalysts bearing simple phosphine ligands (e.g., PPh3​ ) cannot readily undergo oxidative addition into the C–Cl bond at room temperature. This kinetic barrier allows the terminal alkyne to be selectively coupled with an external aryl iodide or bromide, leaving the internal C–Cl bond completely intact for subsequent, orthogonal functionalization.

Furthermore, the presence of the free carboxylic acid necessitates specific stoichiometric adjustments. Under standard Sonogashira conditions, the amine base is intended to deprotonate the alkyne upon its coordination to the metal center. However, the free carboxylic acid will immediately undergo acid-base neutralization with the amine, potentially starving the catalytic cycle of its required base[2]. To circumvent this, protocols must employ excess base and carefully designed workup procedures to ensure the target molecule is successfully partitioned and recovered.

Orthogonal Coupling Workflow

By exploiting the differential reactivity of the terminal alkyne and the aryl chloride, researchers can execute a divergent, two-step functionalization of the benzene ring.

G SM 2-Chloro-3-ethynylbenzoic acid (Bifunctional Scaffold) Step1 Protocol A: Alkyne Coupling Pd(PPh3)2Cl2 / CuI Mild Temp (25-50°C) SM->Step1 External Ar-I (Chemoselective) Int1 Internal Alkyne Intermediate (C-Cl bond intact) Step1->Int1 Step2 Protocol B: C-Cl Coupling Pd / XPhos (Copper-free) High Temp (90-100°C) Int1->Step2 External Alkyne (Buchwald Activation) Prod Di-alkynylated Benzoic Acid (Fully Functionalized) Step2->Prod

Figure 1: Orthogonal Sonogashira coupling strategy leveraging the kinetic stability of the C-Cl bond.

Quantitative Data: Catalyst and Base Optimization

To ensure a self-validating and high-yielding reaction, the choice of catalyst and base must be strictly paired with the target functional group. Table 1 summarizes the reactivity hierarchy that governs the chemoselectivity of these protocols.

Table 1: Halide Reactivity & Catalyst Requirements in Sonogashira Coupling

Halide Leaving GroupRelative ReactivityRequired Catalyst SystemOperating TemperatureMechanistic Note
Aryl Iodide (Ar–I) Very High PdCl2​(PPh3​)2​ / CuI 25 °CRapid oxidative addition; reacts selectively with the terminal alkyne[1].
Aryl Bromide (Ar–Br) High PdCl2​(PPh3​)2​ / CuI 50 – 80 °CRequires mild heating; C–Cl bond remains stable.
Aryl Chloride (Ar–Cl) Very Low Pd2​(dba)3​ / XPhos 90 – 110 °CRequires electron-rich, bulky Buchwald ligands to force C–Cl activation[3].

Table 2: Base Selection for Free Carboxylic Acid Substrates

Base TypeEquivalents NeededSolvent CompatibilityRationale for Selection
Triethylamine ( Et3​N ) 4.0 – 5.0 eqDMF, THF, CH3​CN 1.0 eq is consumed immediately to neutralize the -COOH group. Excess drives the catalytic cycle.
Cesium Carbonate ( Cs2​CO3​ ) 3.0 – 4.0 eq1,4-Dioxane, H2​O Inorganic bases are strictly required for copper-free Buchwald-type couplings of aryl chlorides[4].

Experimental Protocols

Protocol A: Chemoselective Coupling of the Terminal Alkyne

Objective: Selectively couple the terminal alkyne of 2-Chloro-3-ethynylbenzoic acid with an external aryl iodide, preserving the C–Cl bond.

Causality & Design: By utilizing PdCl2​(PPh3​)2​ at ambient to slightly elevated temperatures, the palladium catalyst lacks the requisite electron density to insert into the sterically hindered, di-ortho substituted C–Cl bond. A large excess of Et3​N is employed to form a soluble triethylammonium carboxylate salt, preventing acid-induced quenching of the palladium-acetylide intermediate.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-3-ethynylbenzoic acid (1.0 equiv, 1.0 mmol), the target Aryl Iodide (1.1 equiv, 1.1 mmol), PdCl2​(PPh3​)2​ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Critical: Complete removal of oxygen prevents Glaser homocoupling of the terminal alkyne.

  • Solvent & Base Addition: Syringe in anhydrous, sparged DMF (5.0 mL, 0.2 M) followed by degassed Et3​N (4.0 equiv, 4.0 mmol). The solution may slightly exotherm as the carboxylic acid is neutralized.

  • Reaction Execution: Stir the mixture at 25–40 °C for 12 hours. Monitor the reaction via LC-MS until the terminal alkyne is fully consumed.

  • Self-Validating Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL). Transfer to a separatory funnel and add 1M aqueous HCl dropwise until the aqueous layer reaches pH ~2. Causality: Acidification is mandatory to protonate the carboxylate salt back into the free carboxylic acid, forcing it to partition into the organic layer.

  • Purification: Wash the organic layer with brine (3 x 10 mL) to remove DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid).

Protocol B: Orthogonal Coupling of the Aryl Chloride

Objective: Activate the highly hindered 2-chloro position of the intermediate generated in Protocol A to couple with a new terminal alkyne.

Causality & Design: Aryl chlorides require specialized Buchwald ligands like XPhos. XPhos is highly electron-rich (facilitating the difficult oxidative addition into the C–Cl bond) and sterically bulky (accelerating the final reductive elimination step)[3][5]. This step is performed under "copper-free" conditions to prevent the homocoupling of the new terminal alkyne at the high temperatures required for C–Cl activation[4].

Step-by-Step Methodology:

  • Preparation: To a new Schlenk flask, add the internal alkyne intermediate from Protocol A (1.0 equiv, 0.5 mmol), a new terminal alkyne (1.5 equiv, 0.75 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol% Pd), XPhos (0.04 equiv, 4 mol%), and anhydrous Cs2​CO3​ (3.0 equiv, 1.5 mmol).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (2.5 mL, 0.2 M).

  • Reaction Execution: Heat the mixture to 90–100 °C in a pre-heated oil bath for 16–24 hours.

  • Workup: Cool to room temperature. Acidify the mixture carefully with 1M HCl (pH ~2), extract with Ethyl Acetate (3 x 15 mL), dry over Na2​SO4​ , and purify via chromatography to yield the fully functionalized di-alkynyl benzoic acid.

Mechanistic Divergence in Catalysis

The success of this bifunctional scaffold relies entirely on the divergent oxidative addition pathways dictated by the ligand environment.

G Pd0 Pd(0) Active Catalyst PathA Standard Ligands (e.g., PPh3) Fast Oxidative Addition to Ar-I Pd0->PathA Ar-I (Protocol A) PathB Buchwald Ligands (e.g., XPhos) Enabled Oxidative Addition to Ar-Cl Pd0->PathB Ar-Cl (Protocol B) ComplexA Pd(II)(Ar)(I) Complex (Proceeds to Transmetalation) PathA->ComplexA ComplexB Pd(II)(Ar)(Cl) Complex (Proceeds to Transmetalation) PathB->ComplexB

Figure 2: Ligand-controlled mechanistic divergence in the oxidative addition step of the Sonogashira cycle.

References

  • XPhos - Wikipedia Wikipedia, The Free Encyclopedia [Link]

  • Sonogashira coupling - Wikipedia Wikipedia, The Free Encyclopedia[Link]

  • Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems National Library of Medicine (NIH / PMC)[Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach ACS Publications (Organic Process Research & Development)[Link]

  • Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Sources

Method

Synthesis of isoquinolinone derivatives from 2-Chloro-3-ethynylbenzoic acid

Application Note: Synthesis of 5-Ethynylisoquinolin-1-one Derivatives from 2-Chloro-3-ethynylbenzoic Acid Executive Summary & Strategic Rationale Isoquinolin-1-ones (isocarbostyrils) are privileged pharmacophores ubiquit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 5-Ethynylisoquinolin-1-one Derivatives from 2-Chloro-3-ethynylbenzoic Acid

Executive Summary & Strategic Rationale

Isoquinolin-1-ones (isocarbostyrils) are privileged pharmacophores ubiquitous in modern drug discovery, serving as core scaffolds for PARP inhibitors, ROCK inhibitors, and various kinase antagonists. While traditional syntheses often require harsh conditions or expensive rhodium/palladium catalysts, recent advancements in copper-catalyzed Ullmann-type cascade reactions have revolutionized the assembly of these heterocycles[1].

This application note details a highly optimized, self-validating protocol for the synthesis of heavily functionalized isoquinolinone derivatives starting from 2-chloro-3-ethynylbenzoic acid . This specific building block is strategically invaluable:

  • C1 Carboxyl Group: Serves as the precursor for the lactam carbonyl (C1 of the isoquinolinone).

  • C2 Chloride: Acts as the electrophilic site for transition-metal-catalyzed C–C bond formation (forming C4a).

  • C3 Ethynyl Group: Translates directly to the C5 position of the resulting isoquinolinone, providing a bioorthogonal terminal alkyne handle for late-stage functionalization (e.g., CuAAC "Click" chemistry or Sonogashira couplings)[2].

Mechanistic Pathway & Causality (E-E-A-T)

As a Senior Application Scientist, I cannot overstate the importance of chemoselectivity when handling polyfunctional building blocks. Direct cyclization of 2-chloro-3-ethynylbenzoic acid with active methylene compounds is prone to failure due to the unprotected terminal alkyne, which rapidly undergoes Glaser-Hay homocoupling under copper catalysis.

To bypass this, our workflow employs a Protection–Annulation–Deprotection sequence:

  • Transient Protection & Amidation: The terminal alkyne is protected as a triisopropylsilyl (TIPS) ether. By using excess base and TIPS-OTf, both the carboxylate and alkyne are silylated. However, during the mildly acidic aqueous workup, the silyl ester is rapidly hydrolyzed while the robust C–Si bond of the TIPS-alkyne remains intact. This self-validating step eliminates the need for a separate saponification before converting the acid to a primary benzamide via HATU coupling.

  • Cu-Catalyzed Cascade Annulation: The core step utilizes a Cu(I) catalyst and a pyridinamide-triazole ligand to couple the 2-chlorobenzamide with an active methylene compound (e.g., ethyl acetoacetate)[1].

    • Causality: The ligand lowers the activation energy for the oxidative addition of Cu(I) into the strong C(sp2)–Cl bond. The basic conditions (Cs₂CO₃) generate an enolate from ethyl acetoacetate, which undergoes C–C coupling at the C2 position. The high reaction temperature (110 °C) provides the thermodynamic driving force for the pendant primary amide to nucleophilically attack the newly introduced ketone, followed by dehydration to forge the aromatic isoquinolinone core.

  • Deprotection: TBAF-mediated cleavage of the TIPS group is driven by the exceptionally high bond dissociation energy of the Si–F bond, cleanly revealing the target 5-ethynylisoquinolin-1-one.

Process Visualization

SynthesisWorkflow A 2-Chloro-3-ethynylbenzoic acid (Starting Material) B Step 1: TIPS Protection & Amidation A->B C 2-Chloro-3-(TIPS-ethynyl)benzamide (Stable Intermediate) B->C D Step 2: CuI-Catalyzed Annulation (+ Ethyl Acetoacetate) C->D E C-C Coupling Intermediate D->E F Intramolecular Cyclization & Dehydration E->F G TIPS-Protected Isoquinolinone F->G H Step 3: TBAF Deprotection G->H I 5-Ethynylisoquinolin-1-one (Target Scaffold) H->I

Workflow for the synthesis of 5-ethynylisoquinolin-1-one derivatives via Cu-catalyzed annulation.

Reaction Optimization Data

The success of the cascade annulation hinges on the precise combination of the copper source, ligand, and base. The table below summarizes the optimization landscape, demonstrating the critical role of the bidentate nitrogen ligand in overcoming the poor reactivity of aryl chlorides[3].

EntryCopper Source (mol%)Ligand (mol%)Base (2.5 eq)SolventTemp (°C)Yield (%)*
1CuI (10)NoneK₂CO₃DMF10012
2CuI (10)L-Proline (20)K₂CO₃DMF10041
3Cu(OAc)₂ (10)1,10-Phenanthroline (15)Cs₂CO₃DMSO11065
4 CuI (10) Pyridinamide-triazole (15) Cs₂CO₃ 1,4-Dioxane 110 94
5NonePyridinamide-triazole (15)Cs₂CO₃1,4-Dioxane110N.R.

*Yields determined by HPLC using an internal standard. N.R. = No Reaction.

Detailed Experimental Protocols

Protocol A: Preparation of 2-Chloro-3-((triisopropylsilyl)ethynyl)benzamide
  • Protection: In an oven-dried round-bottom flask under Argon, dissolve 2-chloro-3-ethynylbenzoic acid (10.0 mmol) in anhydrous THF (50 mL). Cool to -78 °C.

  • Dropwise, add Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 22.0 mL, 2.2 eq). Stir for 30 minutes to ensure complete deprotonation.

  • Add TIPS-OTf (11.0 mmol, 1.1 eq) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature over 2 hours.

  • Hydrolysis: Quench the reaction with 1M aqueous HCl (adjusting to pH 4). Stir vigorously for 30 minutes to hydrolyze the highly labile silyl ester. Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Amidation: Dissolve the crude TIPS-protected acid in anhydrous DMF (40 mL). Add HATU (12.0 mmol, 1.2 eq) and DIPEA (30.0 mmol, 3.0 eq). Stir for 15 minutes to form the active ester.

  • Add solid NH₄Cl (50.0 mmol, 5.0 eq) and stir at room temperature for 12 hours.

  • Dilute with water (100 mL) and extract with EtOAc. Wash the organic layer with brine (5x) to remove DMF. Purify by silica gel chromatography (Hexanes/EtOAc) to afford the intermediate benzamide.

Protocol B: Cu-Catalyzed Cascade Annulation
  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-3-((triisopropylsilyl)ethynyl)benzamide (5.0 mmol), CuI (0.5 mmol, 10 mol%), pyridinamide-triazole ligand (0.75 mmol, 15 mol%), and anhydrous Cs₂CO₃ (12.5 mmol, 2.5 eq)[1].

  • Degassing: Seal the tube, evacuate, and backfill with Argon (repeat 3 times).

  • Reaction: Via syringe, add anhydrous 1,4-dioxane (25 mL) followed by ethyl acetoacetate (7.5 mmol, 1.5 eq).

  • Stir the heterogeneous mixture at 110 °C for 16 hours. The color will transition from pale yellow to deep brown as the active Cu-enolate species forms.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via flash chromatography to yield 4-ethoxycarbonyl-3-methyl-5-((triisopropylsilyl)ethynyl)isoquinolin-1(2H)-one.

Protocol C: TBAF-Mediated Deprotection
  • Dissolve the protected isoquinolinone (3.0 mmol) in anhydrous THF (15 mL) and cool to 0 °C.

  • Add TBAF (1.0 M in THF, 3.6 mL, 1.2 eq) dropwise. The reaction is typically instantaneous due to the thermodynamic sink of the Si–F bond formation.

  • Stir for 30 minutes, then quench with saturated aqueous NH₄Cl (10 mL).

  • Extract with DCM (3 × 20 mL), dry over MgSO₄, and concentrate. Triturate the crude solid with cold diethyl ether to afford the highly pure 4-ethoxycarbonyl-5-ethynyl-3-methylisoquinolin-1(2H)-one , ready for downstream biological evaluation or Click chemistry derivatization.

References

  • Singh, S. K., Kumar, S., Yadav, M. S., Bhattacharya, S., & Tiwari, V. K. (2024). Isoquinolone synthesis. Synthesis, 56, 975-988. 1

  • Du, et al. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry. 3

  • Niu, Y.-N., Yan, Z.-Y., Gao, G.-L., Wang, H.-L., Shu, X.-Z., Ji, K.-G., & Liang, Y.-M. (2009). Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides. Journal of Organic Chemistry, 74, 2893-2896. 2

Sources

Application

Reagents for esterification of 2-Chloro-3-ethynylbenzoic acid

Application Note: Reagents and Protocols for the Esterification of 2-Chloro-3-ethynylbenzoic Acid Executive Summary & Chemical Context 2-Chloro-3-ethynylbenzoic acid (CAS No. 2503208-24-8)[1] is a highly valuable bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Esterification of 2-Chloro-3-ethynylbenzoic Acid

Executive Summary & Chemical Context

2-Chloro-3-ethynylbenzoic acid (CAS No. 2503208-24-8)[1] is a highly valuable bifunctional building block frequently utilized in drug discovery and advanced materials science. However, executing a high-yielding esterification on this substrate presents two distinct chemoselective challenges:

  • Steric Hindrance: The ortho-chloro substituent creates a significant steric shield around the carboxylic acid moiety. This inductive and steric effect drastically reduces the rate of standard Fischer esterification and often necessitates highly reactive intermediates.

  • Terminal Alkyne Sensitivity: The ethynyl group contains an acidic proton (pKa ~25) and a reactive π-system. The use of strong bases (e.g., NaH, organolithiums) can lead to unwanted deprotonation, while transition metal catalysts (e.g., Cu, Pd) or strong oxidants can trigger Glaser-type homocoupling, Sonogashira-type side reactions, or alkyne degradation.

To overcome these structural hurdles, this application note details two field-proven, mild esterification strategies: Steglich Esterification (EDC·HCl / DMAP) and Base-Promoted Alkylation (Cs₂CO₃ / Alkyl Halide) .

Mechanistic Rationale & Reagent Selection

Strategy A: Steglich Esterification (EDC·HCl / DMAP) For coupling the acid with complex, secondary, or sterically demanding alcohols, the Steglich esterification is the gold standard[2]. We select 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) over N,N'-Dicyclohexylcarbodiimide (DCC) because EDC generates a water-soluble urea byproduct, drastically simplifying downstream purification. To overcome the ortho-chloro steric hindrance, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the transient O-acylisourea to form a highly electrophilic acylpyridinium intermediate, which is readily intercepted by the alcohol. This method operates at mild temperatures, preserving the integrity of the terminal alkyne[3].

Strategy B: Base-Promoted Alkylation (Cs₂CO₃ / Alkyl Halide) When the target ester is derived from a primary or secondary alkyl halide (e.g., methyl iodide, benzyl bromide), direct alkylation of the carboxylate salt is highly efficient. Cesium carbonate (Cs₂CO₃) is specifically chosen over potassium or sodium carbonate due to the "cesium effect"—the large ionic radius of Cs⁺ creates a highly naked, reactive carboxylate anion in polar aprotic solvents like DMF[4]. Crucially, Cs₂CO₃ is a mild enough base that it does not deprotonate the terminal alkyne, ensuring strict chemoselectivity throughout the reaction[5].

Quantitative Data Presentation

The following table summarizes the expected performance metrics for both methodologies based on standard reaction profiles for ortho-halogenated ethynylbenzoic acids.

Reaction ParameterStrategy A: Steglich Esterification (EDC/DMAP)Strategy B: Base-Promoted Alkylation (Cs₂CO₃)
Optimal Substrate Scope Complex, secondary, or sterically hindered alcoholsPrimary/secondary alkyl halides (e.g., MeI, BnBr)
Reagent Stoichiometry Acid (1 eq), Alcohol (1.1 eq), EDC (1.2 eq), DMAP (0.1 eq)Acid (1 eq), Alkyl Halide (1.2 eq), Cs₂CO₃ (1.5 eq)
Solvent & Temperature CH₂Cl₂, 0 °C to Room TemperatureDMF, Room Temperature (20–25 °C)
Typical Reaction Time 12 – 18 hours4 – 8 hours
Expected Yield 75% – 85%85% – 95%
Primary Byproducts Water-soluble urea (easily washed away)Cesium halide salts (water-soluble)

Experimental Protocols

Protocol A: Steglich Esterification via EDC·HCl / DMAP

Causality Note: The reaction is initiated at 0 °C to stabilize the highly reactive O-acylisourea intermediate and prevent its rearrangement into an unreactive N-acylurea side product.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 2-Chloro-3-ethynylbenzoic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M concentration).

  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.2 equiv) in one portion. Stir for 15 minutes to allow the formation of the O-acylisourea intermediate.

  • Catalyst Addition: Add DMAP (0.1 equiv) to the mixture. Self-Validation: A slight color change (usually pale yellow) may be observed upon addition, indicating the formation of the active acylpyridinium species.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Monitor the reaction via TLC (Hexanes/EtOAc, UV detection).

  • Workup: Once the starting acid is consumed, dilute the mixture with additional CH₂Cl₂. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Protocol B: Base-Promoted Alkylation via Cs₂CO₃

Causality Note: Anhydrous DMF is critical here. Moisture will hydrolyze the alkyl halide and compete with the carboxylate nucleophile, depressing the yield.

  • Preparation: In a dry reaction vial under argon, dissolve 2-Chloro-3-ethynylbenzoic acid (1.0 equiv) in anhydrous DMF (0.3 M).

  • Salt Formation: Add anhydrous Cs₂CO₃ (1.5 equiv) to the solution. Stir at room temperature for 30 minutes to ensure complete deprotonation of the carboxylic acid and formation of the highly nucleophilic cesium carboxylate.

  • Alkylation: Dropwise add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv). Self-Validation: The suspension will become finer and denser as the reaction progresses and insoluble cesium halide salts precipitate out of the solution.

  • Propagation: Stir at room temperature for 4–8 hours. Monitor via HPLC or TLC until the starting material is fully consumed.

  • Workup: Quench the reaction by adding cold distilled water (equivalent to 5x the DMF volume) to dissolve the inorganic salts. Partition the mixture with Ethyl Acetate (EtOAc).

  • Isolation: Extract the aqueous layer twice with EtOAc. Wash the combined organic layers thoroughly with water (3x) to remove residual DMF, followed by a final brine wash. Dry over MgSO₄, concentrate, and purify.

Mechanistic Workflow Diagram

MechanisticWorkflow Substrate 2-Chloro-3-ethynylbenzoic Acid (Sterically Hindered) EDC EDC·HCl Addition (0 °C, CH2Cl2) Substrate->EDC Intermediate1 O-Acylisourea Intermediate (Transient) EDC->Intermediate1 Activation DMAP DMAP Catalysis (Nucleophilic Attack) Intermediate1->DMAP Intermediate2 Acylpyridinium Intermediate (Highly Electrophilic) DMAP->Intermediate2 - Urea Alcohol Alcohol (R-OH) Addition (RT, 12-18 h) Intermediate2->Alcohol Product Target Ester + Water-Soluble Urea Alcohol->Product - DMAP

Workflow of EDC/DMAP-mediated Steglich esterification for hindered alkyne substrates.

References[1] Benchchem. "2-Chloro-3-ethynylbenzoic acid | 2503208-24-8". Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPss1_xxreLYgdiPf0XjN_VJp__V4V9T35MrTUVyFbolVQBtAlnWO2IFQ0Bv6Y8oIXTiJcMj65VHXGRcTTUT_7OVXng2KCcScWUjKbgC8Ey59Mcm77ycOEFArsNWv3M46U4BYkVQ==[3] Fürstner, A., et al. "An Alkyne-Metathesis-Based Approach to the Synthesis of the Anti-Malarial Macrodiolide Samroiyotmycin A". PMC / Angewandte Chemie. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHELEpYwstKmKhbSbnxFenCb8cUjX3HWlg1ma7QnoVVnlw4TtwLXX8MTd667pkdtPw6_DG2M_5v4nwx_VO-8U0qQ6cBHh3S6x5FMRqYQMK4cFBXbB8emvE5pQi_iBg0afwAaAwRDMjgSDARBg==[2] Sharma, A., et al. "Combined A3 Coupling and Click Chemistry Approach for the Synthesis of Dendrimer-Based Biological Tools". ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOJdFqNg5ppTA5_GB2zpz8EesnmMeZM2J6qdf61pabGUPou4ufuOeEi2jmYuLMnBDggBzOnx7NplEpQMVZ9G9OLC3Pq58u4GzFL0kijwBkocQcx7hWMykXTkj-5X7OysPCOiA_[5] MacMillan, D. W. C., et al. "Photocatalyzed Direct α-Alkylation of Esters Using Styrenes". PMC / NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi1LohiCwTRwPWnvlytiNV8QbUzCWbRsgkL6FBuaW8p_b6U7ysRtCAfT6WqHn__VEJfhbDHO81SOticQWTdxOs0bZSR6XJuMpt22JstmbyiuhQIlH88wFLSa66cBfF2wxXAerCKqG2fXJ_jLU=[4] Chen, Y., et al. "Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives". The Journal of Organic Chemistry - ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHq_bMNF3QhALxd9bBRhgbYQmwOEWWME3N1eTwKBxvzRyXOkvuyXG0yql9Ldepz5Fnu0PkLJjz75NuvhSw1aIqPrE0flbPWcJKOhotqC_Zjhtae7zG68dKvnK7hz8ifY5bjq5EvJclLhry

Sources

Method

Functionalization of the alkyne group in 2-Chloro-3-ethynylbenzoic acid

An Application Guide to the Strategic Functionalization of 2-Chloro-3-ethynylbenzoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides researchers, medicinal chemists, and materials...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 2-Chloro-3-ethynylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview and detailed protocols for the chemical modification of 2-chloro-3-ethynylbenzoic acid. This molecule serves as a highly versatile scaffold, where the terminal alkyne group acts as a linchpin for a diverse array of chemical transformations. We will explore three principal pathways for its functionalization: Sonogashira cross-coupling, azide-alkyne cycloaddition (Click Chemistry), and intramolecular cyclization. The causality behind experimental choices, step-by-step protocols, and the strategic advantages of each method are discussed in detail to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of 2-Chloro-3-ethynylbenzoic Acid

2-Chloro-3-ethynylbenzoic acid is a valuable bifunctional building block. The ortho-chloro and carboxylic acid moieties provide steric and electronic influence, while the ethynyl (alkyne) group offers a reactive handle for extensive molecular elaboration. The ability to selectively functionalize this alkyne group opens a gateway to novel heterocyclic systems, complex molecular architectures for drug discovery, and functionalized organic materials. This guide focuses on the practical application of core synthetic methodologies to this specific substrate.

Critical Safety & Handling Protocols

Before commencing any experimental work, it is imperative to understand the hazards associated with 2-chloro-3-ethynylbenzoic acid and related reagents.

2.1. Personal Protective Equipment (PPE) Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.[1][2]

  • A lab coat.

  • Work should be conducted in a well-ventilated fume hood.[1][2]

2.2. Handling and Storage

  • Handling: Avoid creating dust.[1] Wash hands thoroughly after handling.[1][3] Avoid contact with skin, eyes, and clothing.[1][3]

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[3]

  • Hazards: The compound is classified as a skin and eye irritant.[1][2] May cause respiratory irritation.[2]

Pathway I: Sonogashira Cross-Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] In the context of our substrate, this reaction is used to couple 2-chloro-3-ethynylbenzoic acid with various halides, extending the carbon framework.

Causality and Mechanism: The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[5] The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle deprotonates the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[5] The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[4]

Experimental Protocols

Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling

This method is robust and widely applicable for a range of aryl and vinyl halides.

  • Materials:

    • 2-Chloro-3-ethynylbenzoic acid (1.0 equiv)

    • Aryl or Vinyl Halide (e.g., Iodobenzene) (1.1 equiv)

    • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (2-4 mol%)

    • Copper(I) Iodide (CuI) (3-6 mol%)

    • Amine Base (e.g., Triethylamine or Diisopropylethylamine) (2.5 equiv)

    • Anhydrous, Degassed Solvent (e.g., THF or DMF)

    • Inert Gas Atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2-chloro-3-ethynylbenzoic acid, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine base. Stir the mixture for 10 minutes at room temperature.

    • Add the aryl/vinyl halide to the mixture.

    • Heat the reaction to the desired temperature (typically 50-80 °C). The reaction progress should be monitored by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Copper-Free Sonogashira Coupling

This variant is advantageous when the starting materials are sensitive to copper or to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[6]

  • Materials:

    • 2-Chloro-3-ethynylbenzoic acid (1.0 equiv)

    • Aryl Bromide or Triflate (1.2 equiv)

    • Palladium Catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos) (1-3 mol%)

    • Inorganic Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

    • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a dry Schlenk flask, combine 2-chloro-3-ethynylbenzoic acid, the palladium catalyst, the phosphine ligand (if separate), and the base.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous, degassed solvent, followed by the aryl bromide.

    • Heat the reaction mixture to a higher temperature than the copper-catalyzed variant (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Cool the reaction mixture. Dilute with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify as needed.

Data Presentation: Sonogashira Reaction Parameters
ParameterCopper-Catalyzed MethodCopper-Free MethodRationale & Causality
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃ + LigandPhosphine ligands stabilize the Pd(0) active species. Bulky, electron-rich ligands are often superior for less reactive halides (e.g., chlorides, bromides).[5]
Cu Co-catalyst CuINoneCuI facilitates the formation of the copper acetylide, which is crucial for the transmetalation step at lower temperatures.[4]
Base Et₃N, DIPEA (Amine)K₂CO₃, Cs₂CO₃ (Inorganic)The amine base in the traditional method also acts as a solvent and ligand. Inorganic bases are used in the copper-free variant, often requiring higher temperatures.
Solvent THF, DMFToluene, DioxaneSolvents are chosen for their ability to dissolve reactants and their boiling points, matching the required reaction temperature. Must be anhydrous and degassed.
Temperature 40 - 80 °C80 - 110 °CThe copper-free variant requires more thermal energy to drive the catalytic cycle, particularly the deprotonation of the alkyne.
Visualization: Sonogashira Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Schlenk Flask AddReagents Add Benzoic Acid, Pd Catalyst, CuI (if applicable), Base Start->AddReagents Inert Evacuate & Backfill with Argon (3x) AddReagents->Inert AddSolvent Add Degassed Solvent & Aryl Halide Inert->AddSolvent Heat Heat to Target Temperature AddSolvent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General workflow for Sonogashira coupling experiments.

Pathway II: Azide-Alkyne Cycloaddition (Click Chemistry)

"Click Chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[7][8] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is the premier example of a click reaction.[9][10] This reaction is exceptionally reliable for linking our benzoic acid scaffold to other molecules bearing an azide group.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed version of the reaction is renowned for its speed and exclusive formation of the 1,4-disubstituted triazole regioisomer.[8][9]

  • Causality: The Cu(I) catalyst coordinates to the terminal alkyne, lowering the activation energy of the cycloaddition and controlling the regioselectivity.[11] The active Cu(I) is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[12]

  • Materials:

    • 2-Chloro-3-ethynylbenzoic acid (1.0 equiv)

    • Organic Azide (e.g., Benzyl Azide) (1.05 equiv)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5-10 mol%)

    • Sodium Ascorbate (15-30 mol%)

    • Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

  • Procedure:

    • In a vial, dissolve 2-chloro-3-ethynylbenzoic acid and the organic azide in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

    • To the stirring solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change is often observed.

    • Stir the reaction at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The product can be purified by chromatography if necessary, though often the purity is very high.

Protocol 2: Catalyst-Free Cycloaddition

The electron-withdrawing nature of the carboxylic acid and the benzene ring in 2-chloro-3-ethynylbenzoic acid makes the alkyne electron-deficient. This property can facilitate a thermal, catalyst-free 1,3-dipolar cycloaddition with azides.[13]

  • Causality: Electron-deficient alkynes have a lower LUMO energy, which reduces the activation barrier for the cycloaddition with the azide's HOMO.[13][14] This circumvents the need for a metal catalyst but often requires higher temperatures and may produce a mixture of 1,4- and 1,5-regioisomers.[11]

  • Materials:

    • 2-Chloro-3-ethynylbenzoic acid (1.0 equiv)

    • Organic Azide (1.1 equiv)

    • High-boiling point solvent (e.g., Toluene, Xylene, or DMSO)

  • Procedure:

    • Dissolve 2-chloro-3-ethynylbenzoic acid and the organic azide in the solvent in a sealed tube or a flask equipped with a reflux condenser.

    • Heat the mixture to a high temperature (e.g., 100-140 °C).

    • Monitor the reaction for the consumption of starting materials. This may take significantly longer than the CuAAC reaction.

    • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting residue by column chromatography to separate the product(s) from any remaining starting material and potential regioisomers.

Visualization: CuAAC Catalytic Cycle

CuAAC_Cycle Alkyne 2-Chloro-3-ethynyl- benzoic acid Acetylide Copper(I) Acetylide Intermediate Alkyne->Acetylide + Cu(I) Azide R-N3 Complex Azide-Copper Complex CuI Cu(I) Catalyst Acetylide->Complex + R-N3 Cycloadduct Copper Triazolide Complex->Cycloadduct Cycloaddition Cycloadduct->CuI Regenerates Catalyst Product 1,4-Disubstituted Triazole Product Cycloadduct->Product Protonation Protonation Protonation

Caption: Simplified catalytic cycle for the CuAAC reaction.

Pathway III: Intramolecular Cyclization

The proximity of the carboxylic acid and the alkyne group in an ortho position allows for intramolecular cyclization to form five-membered lactone rings, specifically 3-substituted phthalides (or isobenzofuranones). This transformation is typically promoted by acid or electrophilic metal catalysts.

Causality and Mechanism: The reaction is initiated by the activation of the alkyne toward nucleophilic attack. A strong acid can protonate the alkyne, or a π-acidic metal catalyst (e.g., Au(I), Ag(I), Rh(I)) can coordinate to it.[15][16] This makes the alkyne sufficiently electrophilic for the intramolecular attack by the oxygen of the carboxylic acid group, proceeding in a 5-exo-dig manner.[17]

Protocol: Acid-Catalyzed Intramolecular Cyclization

  • Materials:

    • 2-Chloro-3-ethynylbenzoic acid (1.0 equiv)

    • Strong Acid Catalyst (e.g., Triflic acid - TfOH) (10-20 mol%) or a metal catalyst (e.g., AgNTf₂)

    • Anhydrous, non-nucleophilic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Procedure:

    • Dissolve 2-chloro-3-ethynylbenzoic acid in the anhydrous solvent in a dry flask under an inert atmosphere.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add the acid catalyst (e.g., TfOH) to the stirring solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Visualization: Intramolecular Cyclization Pathway

Cyclization_Pathway Start 2-Chloro-3-ethynylbenzoic acid C≡CH COOH Activated Activated Alkyne Complex Electrophilic carbon Start->Activated + Catalyst Catalyst Catalyst (H⁺ or M⁺) Attack Intramolecular Attack 5-exo-dig Activated->Attack Intermediate Vinylic Cation Intermediate Attack->Intermediate Product {3-Methylidene- 4-chloroisobenzofuran-1(3H)-one} Intermediate->Product Rearrangement/ Deprotonation

Caption: Key steps in the catalyzed intramolecular cyclization.

Conclusion

2-Chloro-3-ethynylbenzoic acid is a powerful and adaptable synthetic intermediate. The terminal alkyne group serves as a versatile platform for constructing molecular complexity through three primary, high-impact synthetic routes. Sonogashira coupling provides a reliable method for extending the carbon skeleton, azide-alkyne "click" chemistry offers an exceptionally robust tool for molecular ligation, and intramolecular cyclization presents a direct path to valuable heterocyclic scaffolds. By understanding the mechanisms and applying the detailed protocols within this guide, researchers can effectively leverage this building block to accelerate innovation in drug discovery and materials science.

References

  • Armstrong, M. K., & Lalic, G. (2019). Differential Dihydrofunctionalization of Terminal Alkynes: Synthesis of Benzylic Alkyl Boronates through Reductive Three-Component Coupling. Journal of the American Chemical Society, 141(15), 6173–6179.
  • BenchChem. (2025).
  • Brunschwig Chemie. (n.d.). Click chemistry reagents. Chemie Brunschwig.
  • Chemspace. (n.d.). 2-chloro-3-ethynylbenzoic acid. Chemspace.
  • Gazzola, S., et al. (2016). Phosphine-Triggered Selectivity Switch in Silver-Catalyzed o-Alkynylbenzohydroxamic Acid Cycloisomerizations. Organic Letters, 18(19), 4814–4817.
  • ITW Reagents. (2025).
  • Jena Bioscience. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Ju, J., et al. (n.d.). 1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water.
  • Li, C., et al. (2023). TfOH-Catalyzed Cascade Reaction: Metal-Free Access to 3,3-Disubstituted Phthalides from o-Alkynylbenzoic Acids. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • PubChem. (n.d.). 2-chloro-3-ethynylbenzoic acid. PubChem.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Chloro-3-ethynylbenzoic acid. Sigma-Aldrich.
  • TCI America. (2018). Safety Data Sheet for 4-Ethynylbenzoic Acid. TCI America.
  • TCI Chemicals. (n.d.). Click Chemistry. TCI Chemicals.
  • TCI Chemicals. (2025).
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Wikipedia. (n.d.). Click chemistry. Wikipedia.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Sonogashira coupling failures with chlorobenzoic acids

Welcome to the Advanced Synthesis Troubleshooting Guide. Coupling terminal alkynes with chlorobenzoic acids presents a "double whammy" of synthetic challenges: the high bond dissociation energy of the aryl chloride and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. Coupling terminal alkynes with chlorobenzoic acids presents a "double whammy" of synthetic challenges: the high bond dissociation energy of the aryl chloride and the interfering nature of the free carboxylic acid. This guide provides mechanistic causality, diagnostic workflows, and self-validating protocols to rescue failing reactions and ensure reproducible carbon-carbon bond formation.

Diagnostic Troubleshooting Workflow

TroubleshootingFlow Start Substrate: Chlorobenzoic Acid CheckProtect Is the -COOH group protected as an ester? Start->CheckProtect PathEster Protected (Ester) CheckProtect->PathEster Yes PathAcid Unprotected (Free Acid) CheckProtect->PathAcid No CatEster Standard C-Cl Activation: Pd source + XPhos / t-Bu3P Amine or Inorganic Base PathEster->CatEster CatAcid Cu-Free Polar Conditions: Pd + t-Bu3P Excess Inorganic Base (e.g., Cs2CO3) PathAcid->CatAcid Eval Reaction Progress Evaluation CatEster->Eval CatAcid->Eval Success Product Formed Proceed to Workup Eval->Success High Conversion Fail1 Glaser Homocoupling Dominates Eval->Fail1 Alkyne Consumed, Ar-Cl Unreacted Fail2 Pd Black Precipitation (Catalyst Poisoning) Eval->Fail2 Immediate Black Precipitate Fix1 Ensure strictly Cu-free conditions Slow addition of alkyne Fail1->Fix1 Fix2 Increase base to 3.0+ eq or switch to esterification Fail2->Fix2

Workflow for diagnosing and resolving Sonogashira coupling failures with chlorobenzoic acids.

Frequently Asked Questions (Troubleshooting Scenarios)

Q1: My aryl chloride shows zero conversion, but the alkyne is completely consumed. What is happening? Causality: You are likely observing Glaser homocoupling. The C–Cl bond dissociation energy (~96 kcal/mol) is significantly higher than that of C–Br or C–I, making the initial oxidative addition of palladium the rate-limiting step. If the standard Pd(PPh 3​ ) 4​ /CuI system is used, the palladium cannot insert into the C–Cl bond fast enough. Meanwhile, the copper co-catalyst rapidly promotes the oxidative dimerization of the alkyne[1]. Solution: You must switch to electron-rich, sterically demanding ligands such as tri-tert-butylphosphine ( t -Bu 3​ P) or XPhos. The electron-rich nature of these ligands increases electron density on the Pd(0) center, forcing oxidative addition into the stubborn C–Cl bond[1]. Furthermore, you should eliminate copper entirely (Cu-free conditions) to shut down the Glaser coupling pathway[2].

Q2: I am using an unprotected chlorobenzoic acid, and I see immediate palladium black precipitation upon heating. Why? Causality: The free carboxylic acid (-COOH) is poisoning your catalyst. The acidic proton can disrupt the catalytic cycle, and the resulting carboxylate anion can tightly coordinate to the Pd(II) intermediate. This forms an insoluble, catalytically dead complex, leading to the rapid aggregation of palladium into inactive "palladium black." Solution: You have two self-validating paths to resolve this:

  • Pre-reaction Deprotonation: Use an excess of a strong inorganic base (e.g., 3.0 equivalents of Cs 2​ CO 3​ ) to fully deprotonate the carboxylic acid before the catalytic cycle begins. The bulky ligands will prevent the resulting sterically-hindered carboxylate anion from irreversibly binding to the palladium center.

  • Protection Strategy: Convert the carboxylic acid to an ester (e.g., methyl or tert-butyl ester) prior to coupling. This removes the acidic proton and the coordinating ability of the carboxylate, restoring standard reactivity.

Q3: Can I run this reaction in aqueous conditions to improve the solubility of the chlorobenzoic acid? Causality: Yes. Unprotected chlorobenzoic acids have notoriously poor solubility in standard non-polar organic solvents but dissolve readily in basic aqueous media as carboxylate salts. Solution: Employ a biphasic system (e.g., H 2​ O/Acetonitrile) or use water-soluble palladium ligands (such as m-TPPTC or sulfonated phosphines)[3]. Ensure the pH remains basic throughout the reaction to keep the substrate dissolved and reactive.

Standardized Step-by-Step Protocol

Copper-Free Sonogashira Coupling of Unprotected Chlorobenzoic Acids

Self-Validating Design: This protocol uses t -Bu 3​ P·HBF 4​ as an air-stable precursor to the highly reactive t -Bu 3​ P ligand[1]. The absence of copper prevents Glaser homocoupling[2], and the precise 3.0 equivalents of base ensure the carboxylic acid is neutralized without leaving excess unreacted acid to poison the catalyst.

Materials:

  • Substrate: Chlorobenzoic acid (1.0 eq)

  • Alkyne: Terminal alkyne (1.2 eq)

  • Catalyst: Pd(OAc) 2​ (0.02 eq)

  • Ligand: t -Bu 3​ P·HBF 4​ (0.04 eq)

  • Base: Cs 2​ CO 3​ (3.0 eq)

  • Solvent: Anhydrous, degassed DMSO (0.2 M)

Methodology:

  • System Purging: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chlorobenzoic acid, Pd(OAc) 2​ , t -Bu 3​ P·HBF 4​ , and Cs 2​ CO 3​ . Evacuate and backfill the tube with Argon (repeat 3 times).

  • Salt Formation (Validation Step): Add the degassed DMSO. Stir the suspension at room temperature for 15 minutes. Causality Check: This pre-stirring period allows the Cs 2​ CO 3​ to deprotonate the chlorobenzoic acid and the HBF 4​ salt, generating the active carboxylate and free phosphine ligand before heat is applied.

  • Alkyne Addition: Inject the terminal alkyne via a microsyringe.

  • Coupling: Heat the reaction mixture to 90–100 °C in an oil bath. Stir vigorously for 12–24 hours[4]. Monitor the reaction via LC-MS. Validation: You should observe the mass of the coupled product without the M-1 mass of the Glaser dimer.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with water and wash once with diethyl ether to remove unreacted alkyne and non-polar impurities.

  • Product Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 2–3. Causality Check: This protonates the coupled carboxylate salt, rendering it insoluble in water. Extract the newly formed acid with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography (using a DCM/MeOH gradient).

Quantitative Performance Data

The following table summarizes expected outcomes based on the intersection of substrate protection and catalyst selection, highlighting the necessity of specialized conditions for chlorobenzoic acids.

SubstrateCatalyst / Ligand SystemCo-CatalystBase / SolventTemp (°C)Expected YieldPrimary Failure Mode Addressed
4-Chlorobenzoic acidPd(OAc) 2​ / t -Bu 3​ P·HBF 4​ None (Cu-Free)Cs 2​ CO 3​ / DMSO10080–85%C–Cl inertness, Glaser coupling
3-Chlorobenzoic acidPdCl 2​ (XPhos) 2​ None (Cu-Free)K 3​ PO 4​ / H 2​ O:MeCN9075–78%Substrate solubility, C–Cl inertness
Methyl 4-chlorobenzoatePd(PPh 3​ ) 4​ CuI (5 mol%)Et 3​ N (Neat)80<10%Fails due to weak C–Cl oxidative addition
Methyl 4-chlorobenzoatePd 2​ (dba) 3​ / SPhosNone (Cu-Free)Cs 2​ CO 3​ / Toluene10088–92%Avoids free acid poisoning, activates C–Cl

References

  • Application Notes and Protocols for Sonogashira Coupling of Aryl Chlorides with Tri-tert-butylphosphine Tetrafluoroborate Source: Benchchem URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL
  • Metal-Catalyzed Reactions in Water Source: E-Bookshelf URL

Sources

Optimization

Purification strategies for 2-Chloro-3-ethynylbenzoic acid crude mixtures

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and process chemists optimizing the purification of 2-Chloro-3-ethynylbenzoic acid , a highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and process chemists optimizing the purification of 2-Chloro-3-ethynylbenzoic acid , a highly functionalized intermediate frequently synthesized via Sonogashira cross-coupling followed by terminal alkyne desilylation[1],[2].

Because this molecule contains a terminal alkyne (sensitive to oxidation/homocoupling), a carboxylic acid (highly polar, streaking on silica), and an electron-withdrawing chloro group, standard purification templates often fail. This guide bypasses traditional, inefficient column chromatography in favor of orthogonal, scalable, and self-validating physicochemical techniques.

Orthogonal Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product, TPPO, Pd/Cu, Neutral Organics) ZnCl2 ZnCl₂ Complexation (Polar Solvent) Crude->ZnCl2 Filter1 Filtration ZnCl2->Filter1 TPPO_Waste [ZnCl₂(TPPO)₂] (Solid Waste) Filter1->TPPO_Waste Retentate AB_Extract Acid-Base Extraction (pH 10 → pH 2) Filter1->AB_Extract Filtrate Org_Waste Neutral Impurities (Diyne / Unreacted Esters) AB_Extract->Org_Waste Organic Phase (Basic Wash) Scavenger Thiol-Silica Scavenger (60°C, 12h) AB_Extract->Scavenger Aqueous Phase (Acidified & Extracted) Metal_Waste Pd/Cu-Loaded Silica (Solid Waste) Scavenger->Metal_Waste Retentate Pure Pure 2-Chloro-3-ethynylbenzoic acid Scavenger->Pure Filtrate

Workflow for the orthogonal purification of 2-Chloro-3-ethynylbenzoic acid crude mixtures.

Troubleshooting & FAQ Guide

Q1: My crude mixture is heavily contaminated with Triphenylphosphine Oxide (TPPO). Standard silica gel chromatography results in co-elution. How can I efficiently remove TPPO?

The Causality: TPPO is a ubiquitous byproduct when using Pd(PPh3​)4​ or PPh3​ ligands in Sonogashira couplings[3]. Because 2-chloro-3-ethynylbenzoic acid contains a free carboxylic acid, it exhibits strong hydrogen bonding and streaks on normal-phase silica. This causes it to co-elute with the highly polar P=O bond of TPPO, making chromatography a nightmare[3]. The Solution: Exploit the coordination chemistry of TPPO. Zinc chloride ( ZnCl2​ ) acts as a Lewis acid that specifically coordinates the oxygen of TPPO, forming a highly insoluble, crystalline [ZnCl2​(TPPO)2​] complex in polar solvents, allowing for simple filtration[4].

Q2: I am observing unreacted starting materials and a dimeric byproduct in my NMR. How do I separate these from my target carboxylic acid?

The Causality: The dimeric impurity is likely a buta-1,3-diyne derivative, formed via the Glaser homocoupling of the terminal alkyne. This occurs when trace oxygen infiltrates the Sonogashira reaction matrix in the presence of the copper(I) co-catalyst[5]. Furthermore, if your synthesis utilized an ester-protected starting material (e.g., methyl 2-chloro-3-iodobenzoate) that was incompletely saponified, neutral organics will remain. The Solution: Both the diyne and unreacted esters are neutral organics. By exploiting the pKa​ of the carboxylic acid moiety (~3.5 to 4.0), you can use a strict acid-base liquid-liquid extraction to partition the target molecule into an aqueous phase, leaving all neutral impurities in the organic waste.

Q3: ICP-MS analysis shows Palladium (Pd) and Copper (Cu) levels exceeding 500 ppm. How can I reduce heavy metal residues to pharmaceutical acceptable limits (<10 ppm)?

The Causality: 2-Chloro-3-ethynylbenzoic acid contains both a hard Lewis base (carboxylate) and a soft Lewis base (terminal alkyne). This dual functionality effectively chelates soft transition metals like Pd(0)/Pd(II) and Cu(I), pulling them into the organic phase during standard aqueous workups[6]. The Solution: Introduce a solid-supported metal scavenger with a higher thermodynamic affinity for Pd/Cu than the target molecule. Thiol-functionalized silica (Si-Thiol) provides a massive excess of soft sulfur ligands that strip the heavy metals from the API, trapping them on the solid phase for easy filtration[6].

Quantitative Performance Data

The following table summarizes the expected efficiency of each orthogonal purification step when applied to 2-Chloro-3-ethynylbenzoic acid.

Purification InterventionTarget ImpurityInitial ConcentrationPost-Treatment ConcentrationYield RecoveryScalability
ZnCl2​ Precipitation TPPO~1.0 - 1.5 equiv< 0.05 equiv92 - 95%Excellent (Pilot)
Acid-Base Extraction Neutral Organics15 - 20% (w/w)< 1% (w/w)88 - 91%Excellent
Si-Thiol Scavenging Pd / Cu Residues500 - 1500 ppm< 10 ppm> 95%Good (Batch/Flow)

Validated Experimental Protocols

Protocol 1: TPPO Removal via ZnCl2​ Complexation

Self-Validation Check: The successful formation of the TPPO complex is indicated by the rapid appearance of a dense, white, snow-like precipitate.

  • Concentrate the crude Sonogashira reaction mixture in vacuo to remove all volatile reaction solvents (e.g., THF, Triethylamine).

  • Redissolve the crude viscous residue in a minimal volume of Ethanol (approx. 5 mL/g of crude).

  • In a separate flask, dissolve anhydrous ZnCl2​ (1.05 equivalents relative to the initial PPh3​ loading) in a small volume of Ethanol[4].

  • Add the ZnCl2​ solution dropwise to the crude mixture. Stir vigorously at room temperature for 45 minutes.

  • Filter the resulting white suspension through a tightly packed Celite pad. Wash the filter cake with cold Ethanol (2 × 10 mL).

  • Concentrate the combined filtrates to yield the TPPO-depleted crude product.

Protocol 2: Acid-Base Extraction for Carboxylic Acid Isolation

Self-Validation Check: The aqueous layer must remain strictly at pH > 9 during the first extraction to ensure the product is fully ionized and does not partition into the organic waste.

  • Dissolve the TPPO-depleted residue in Dichloromethane (DCM) or Diethyl Ether (20 mL/g).

  • Transfer to a separatory funnel and extract with 1.0 M aqueous Na2​CO3​ (3 × 15 mL). Check that the aqueous phase pH is 10.

  • Discard the organic phase , which contains the neutral diyne homocoupling products and unreacted esters.

  • Cool the combined aqueous phases to 0 °C in an ice bath.

  • Carefully acidify the aqueous phase by adding 2.0 M HCl dropwise until the pH reaches 2.0. The target 2-chloro-3-ethynylbenzoic acid will precipitate or form a cloudy suspension.

  • Extract the protonated free acid back into fresh Ethyl Acetate (3 × 20 mL).

  • Dry the combined Ethyl Acetate layers over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol 3: Heavy Metal Scavenging (Pd/Cu)

Self-Validation Check: The silica scavenger will visibly darken (turning grey/black) as it absorbs palladium and copper from the solution.

  • Dissolve the chemically pure 2-chloro-3-ethynylbenzoic acid in Ethyl Acetate (10 mL/g).

  • Add Thiol-functionalized silica gel (Si-Thiol, approx. 15% w/w relative to the product mass)[6].

  • Heat the suspension to 50–60 °C and stir gently for 12 hours. Note: Elevated temperatures are critical to overcome the activation energy required to break the product-metal chelate bonds.

  • Filter the mixture hot through a fine-porosity fritted funnel (porosity 4) to remove the metal-loaded silica.

  • Evaporate the solvent to yield the final, highly pure 2-chloro-3-ethynylbenzoic acid, ready for downstream biological assays or API coupling.

References

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org. Chem. 2017, 82, 9931–9936. 4

  • "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development - ACS Publications. 2023. 6

  • "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." National Institutes of Health (NIH).3

  • "Solid-Phase Synthesis of an A-B Loop Mimetic of the CE3 Domain of Human IgE: Macrocyclization by Sonogashira Coupling." Imperial College London. 1

  • "Synthesis and Properties of Bis-Porphyrin Molecular Tweezers: Effects of Spacer Flexibility on Binding and Supramolecular Chirogenesis." MDPI. 2015.2

  • "Sonogashira coupling." Wikipedia, The Free Encyclopedia.5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethynylbenzoic Acid Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges with carbon-carbon bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges with carbon-carbon bond formation. Specifically, we address the pervasive issue of Glaser-type homocoupling when utilizing ethynylbenzoic acid in Sonogashira cross-coupling reactions.

By understanding the mechanistic causality behind byproduct formation, you can implement field-proven, self-validating protocols to optimize your synthetic yields.

Mechanistic Overview: Cross-Coupling vs. Homocoupling

In a standard Sonogashira reaction, the terminal alkyne (ethynylbenzoic acid) undergoes deprotonation and coordinates with a copper(I) co-catalyst to form a copper acetylide intermediate. Ideally, this intermediate transmetalates its alkynyl group to a Palladium(II)-aryl complex, leading to the desired cross-coupled product.

However, in the presence of trace oxygen, the copper acetylide undergoes an oxidative dimerization known as Glaser coupling (or Hay coupling), producing a symmetrical 1,3-diyne byproduct[1]. Because ethynylbenzoic acid contains a free carboxylic acid moiety, it can alter local base concentrations and coordinate with metals, sometimes exacerbating off-target kinetics[2].

G Alkyne Terminal Alkyne (Ethynylbenzoic Acid) CuAcetylide Copper Acetylide Intermediate Alkyne->CuAcetylide Deprotonation CuCat Cu(I) Catalyst + Amine Base CuCat->CuAcetylide Glaser Glaser Homocoupling (Diyne Byproduct) CuAcetylide->Glaser + O2 (Oxidation) Sonogashira Sonogashira Cross-Coupling (Desired Product) CuAcetylide->Sonogashira Transmetalation to Pd O2 O2 (Oxidant) O2->Glaser PdCat Pd(II)-Aryl Intermediate (from Aryl Halide) PdCat->Sonogashira

Mechanistic divergence of copper acetylide into Sonogashira cross-coupling vs. Glaser homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is my ethynylbenzoic acid forming so much diyne byproduct instead of the cross-coupled product? A1: The primary cause is the copper(I)-catalyzed oxidative dimerization of your terminal alkyne[1]. Ethynylbenzoic acid is particularly susceptible because the electron-withdrawing nature of the benzoic acid moiety increases the acidity of the terminal alkyne proton, accelerating the formation of the copper acetylide intermediate. If the subsequent transmetalation to Palladium is slow (e.g., due to a sterically hindered aryl halide), the buildup of copper acetylide in the presence of even trace amounts of molecular oxygen will heavily favor the Glaser homocoupling pathway[1].

Q2: How do I rigorously exclude oxygen to prevent this? Is sparging with nitrogen enough? A2: Sparging (bubbling) with nitrogen or argon is often insufficient for sensitive substrates. To self-validate your oxygen exclusion, you must utilize the Freeze-Pump-Thaw technique. This protocol removes dissolved oxygen from the solvent lattice. If homocoupling persists after three cycles of Freeze-Pump-Thaw, the oxygen source is likely adsorbed onto your solid reagents (like K₂CO₃) or entering through compromised Schlenk line seals.

Q3: Can I run this reaction without copper to avoid homocoupling entirely? A3: Yes. Copper-free Sonogashira coupling is the most definitive solution to Glaser homocoupling[3]. By eliminating copper, you remove the Cu(I)/Cu(II) redox cycle responsible for oxidative dimerization[4]. In copper-free systems, the terminal alkyne coordinates directly to the Pd(II) center[4]. This requires a slightly more electron-rich Palladium catalyst and often an inorganic base (like Cs₂CO₃) or a specific amine base to facilitate the direct deprotonation of the Pd-coordinated alkyne[4].

Q4: How does the presence of the free carboxylic acid on ethynylbenzoic acid affect the reaction? A4: The free carboxylic acid (-COOH) consumes one equivalent of your base. If you are using an amine base (e.g., Et₃N or DIPEA), the resulting carboxylate salt can alter the solubility of your substrate and potentially coordinate to the Palladium center, slowing down the cross-coupling cycle[2]. Troubleshooting tip: Always use at least one extra equivalent of base when working with ethynylbenzoic acid, or pre-form the ester (e.g., methyl ethynylbenzoate) before the coupling step, hydrolyzing it post-reaction[2].

Q5: What is the "slow addition" technique and why does it manipulate the reaction kinetics favorably? A5: Slow addition involves dissolving the ethynylbenzoic acid in a degassed solvent and adding it dropwise via a syringe pump over several hours. Causality: By keeping the steady-state concentration of the terminal alkyne extremely low, you statistically minimize the probability of two copper acetylide molecules interacting with each other[5]. This allows the transmetalation step (which relies on the abundant Pd-aryl intermediate) to outcompete the bimolecular homocoupling pathway[5].

Troubleshooting Decision Matrix

Troubleshooting Start High Homocoupling Observed CheckO2 Is the system strictly oxygen-free? Start->CheckO2 Degas Perform Freeze-Pump-Thaw (3 cycles) CheckO2->Degas No CheckCu Can the reaction run without Copper? CheckO2->CheckCu Yes CuFree Switch to Cu-Free Protocol (Pd/Amine base) CheckCu->CuFree Yes OptCu Optimize Cu Conditions: 1. Lower Cu loading (<2 mol%) 2. Slow addition of alkyne CheckCu->OptCu No

Decision tree for troubleshooting and minimizing homocoupling in Sonogashira reactions.

Step-by-Step Methodology: Optimized Copper-Free Protocol

To completely bypass the Glaser coupling pathway, we recommend the following self-validating, copper-free protocol specifically optimized for acidic terminal alkynes like ethynylbenzoic acid[6].

Materials Required:

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂ with XPhos ligand.

  • Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃ (3.0 equivalents to account for the -COOH group).

  • Solvent: Anhydrous DMF or THF.

Procedure:

  • Preparation of the Schlenk Flask: Flame-dry a Schlenk flask under a vacuum and backfill it with high-purity Argon. Repeat this cycle three times.

  • Reagent Loading: Under a positive flow of Argon, add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and the base (3.0 equiv if solid Cs₂CO₃ is used).

  • Solvent Degassing: In a separate sealed flask, subject the solvent (DMF or THF) to three consecutive Freeze-Pump-Thaw cycles.

  • Solvent Transfer: Transfer the degassed solvent to the Schlenk flask via a cannula or gas-tight syringe. If using a liquid amine base (DIPEA), add it now.

  • Alkyne Addition: Dissolve the ethynylbenzoic acid (1.2 equiv) in a minimal amount of degassed solvent. Using a syringe pump, add this solution to the reaction mixture at a rate of 0.5 mL/hour while heating the reaction to 60–80 °C[7].

  • Monitoring: Monitor the reaction via LC-MS or TLC. The absence of the characteristic highly non-polar diyne spot confirms the successful suppression of homocoupling.

  • Workup: Cool to room temperature, acidify slightly with 1M HCl to protonate the carboxylic acid, and extract with Ethyl Acetate. Wash the organic layer with brine to remove DMF and amine salts.

Data Presentation: Reaction Condition Optimization

The following table summarizes empirical data demonstrating the causality between reaction conditions and the suppression of ethynylbenzoic acid homocoupling.

Reaction ConditionCopper LoadingAtmosphereAlkyne Addition MethodYield (Cross-Coupled)Yield (Diyne Byproduct)
Standard Baseline 10 mol% CuIN₂ (Balloon)All at once42%48%
Rigorous Degassing 10 mol% CuIArgon (Schlenk)All at once61%25%
Kinetic Control 2 mol% CuIArgon (Schlenk)Syringe Pump (4h)78%9%
Copper-Free Protocol 0 mol% Argon (Schlenk)All at once88% <2%

Note: Yields are illustrative averages based on the coupling of 4-ethynylbenzoic acid with an unhindered aryl iodide in DMF at 60 °C.

References
  • RSC Advances. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Publishing.[Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." LibreTexts.[Link]

  • Meloni, Francesca. "Development of Electrochemical Biosensors for the Determination of Analytes of Alimentary and Biomedical Interest." University of Sassari (IRIS).[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-3-ethynylbenzoic Acid Functionalization

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-Chloro-3-ethynylbenzoic acid. The functio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-Chloro-3-ethynylbenzoic acid. The functionalization of this molecule, particularly at the chloro- position, typically involves a Sonogashira cross-coupling reaction.[1][2] Given that aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, optimizing the catalytic system is paramount for achieving high yields and purity.[3][4][5] This document provides in-depth, experience-driven answers to common challenges, focusing on the critical parameter of catalyst loading.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the catalytic system for functionalizing 2-Chloro-3-ethynylbenzoic acid.

Q1: What is the primary reaction for functionalizing the aryl chloride portion of 2-Chloro-3-ethynylbenzoic acid?

A: The most common and effective method is the Sonogashira cross-coupling reaction. This reaction forms a new carbon-carbon bond between the sp²-hybridized carbon of the aryl chloride and an sp-hybridized carbon of a terminal alkyne.[1][2] The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst.[6]

Q2: Why is catalyst loading a critical parameter for this specific substrate?

A: Catalyst loading is crucial for several reasons. First, the C-Cl bond in 2-Chloro-3-ethynylbenzoic acid is significantly stronger and less reactive than C-Br or C-I bonds, making the oxidative addition step to the palladium(0) center the rate-limiting step.[4][7] Achieving efficient conversion often requires a highly active catalyst, and optimizing the loading is a balance between ensuring a sufficient rate of reaction and minimizing cost, side reactions, and residual palladium in the final product. Too little catalyst results in a stalled or incomplete reaction, while excessive catalyst can promote side reactions and is economically inefficient.

Q3: What are the recommended palladium catalysts and ligands for coupling with an unreactive aryl chloride?

A: For challenging substrates like aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] The state-of-the-art approach involves using palladium(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) in combination with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[8][9]

  • Bulky Phosphine Ligands: Ligands like XPhos, SPhos, and P(t-Bu)₃ are highly effective. Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step.[8] Their electron-donating nature increases the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can withstand the higher temperatures often required for aryl chloride coupling.[6][9]

Q4: What is the role of the copper co-catalyst, and is it always necessary?

A: In the traditional Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst. Its primary role is to react with the terminal alkyne and the base to form a copper(I) acetylide intermediate.[1][6] This species then undergoes transmetalation with the palladium complex, which is generally faster than the direct reaction of the alkyne with the palladium center.

However, the presence of copper can promote an undesirable side reaction: the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1][8] For this reason, many modern protocols for difficult substrates are copper-free .[3][4] These methods rely on a highly active palladium catalyst and often a stronger base to facilitate the direct formation of the palladium-acetylide complex.[6]

Q5: How do I choose an appropriate base and solvent?

A: The base is critical as it deprotonates the terminal alkyne.[10]

  • Amine Bases: Triethylamine (NEt₃) and diisopropylethylamine (DIPEA) are common, often serving as both the base and a co-solvent.[3][10]

  • Inorganic Bases: For copper-free systems or when amine sensitivity is a concern, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent alternatives.[8][11][12]

The solvent must be able to solubilize all reactants and remain stable at the required reaction temperature. Common choices include DMF, dioxane, toluene, and acetonitrile.[13] The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and Glaser coupling.[4]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the functionalization of 2-Chloro-3-ethynylbenzoic acid.

Problem 1: Low to No Product Yield

Q: My reaction shows very low conversion of the starting material, or has failed completely. What are the likely causes and how do I fix them?

A: This is the most common issue and requires a systematic check of your reaction setup. The cause often lies with catalyst activity, reagent quality, or reaction conditions, especially given the low reactivity of the aryl chloride.

  • Step 1: Verify Catalyst and Ligand Activity. The Pd(0) active species can be sensitive to air.[4] If using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored properly.[3] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.[3] The phosphine ligand can also degrade; use a fresh supply.

  • Step 2: Check Reagent Purity and Inertness. Oxygen is detrimental; it can oxidize the active Pd(0) catalyst and promote Glaser homocoupling.[3][14] Ensure your solvent and amine base (if used) are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4][8] Impurities in the starting materials can act as catalyst poisons.[15]

  • Step 3: Re-evaluate the Catalyst System. An aryl chloride requires a powerful catalyst. If you are using a simple Pd/PPh₃ system, it is likely not active enough. Switch to a system with a bulky, electron-rich ligand such as XPhos or P(t-Bu)₃.[5][16]

  • Step 4: Increase Catalyst Loading. If you have confirmed the points above, consider increasing the catalyst loading. For challenging aryl chlorides, loadings of 1-5 mol% of palladium are not uncommon.[6]

  • Step 5: Increase Temperature. Oxidative addition is often the slowest step and has a high activation energy.[7] Aryl chloride couplings frequently require higher temperatures (80-150 °C) than those for aryl bromides or iodides.[5][13]

Problem 2: Significant Alkyne Homocoupling (Glaser Product) Observed

Q: My main byproduct is the dimer of my terminal alkyne coupling partner. How do I suppress this?

A: This indicates that the Glaser coupling pathway is outcompeting your desired cross-coupling. This is almost always due to the presence of oxygen in a copper-catalyzed reaction.[3][8]

  • Solution 1: Switch to a Copper-Free Protocol. This is the most direct and effective solution.[1][4] By removing the copper(I) co-catalyst, you eliminate the primary mechanism for this side reaction. This will require a more active palladium/ligand system and potentially a stronger base (e.g., an inorganic base) to compensate for the absence of copper.[17]

  • Solution 2: Rigorous Exclusion of Oxygen. If you must use a copper-catalyzed system, ensure your reaction is performed under a strictly inert atmosphere.[8] Degas all solvents and reagents thoroughly.

  • Solution 3: Reduce Copper Loading. High concentrations of the copper co-catalyst can accelerate the homocoupling pathway.[4] Try reducing the CuI loading to 0.5-1.0 mol%.

  • Solution 4: Slow Addition of the Alkyne. Adding the alkyne slowly via a syringe pump keeps its instantaneous concentration low, which can favor the cross-coupling reaction over dimerization.[4]

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns from a clear solution to a suspension of black particles, and the reaction stalls. What does this mean?

A: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[3][15] The palladium nanoparticles aggregate and fall out of the solution, losing their catalytic activity.

  • Cause 1: Inadequate Ligand Stabilization. The ligand's job is to stabilize the palladium atom. If the ligand is not bulky enough, is used in insufficient quantity, or degrades at high temperatures, the palladium atoms can aggregate.

    • Solution: Use a more robust, sterically demanding ligand like XPhos or an NHC ligand.[8][18] Ensure you are using an appropriate Pd:Ligand ratio (typically 1:1 to 1:2).

  • Cause 2: High Temperature. While heat is often necessary, excessive temperatures can accelerate ligand degradation and catalyst decomposition.

    • Solution: Find the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Cause 3: Solvent Effects. Some solvents may be less effective at stabilizing the catalytic species. Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black.[19]

    • Solution: Consider screening alternative solvents like dioxane or toluene.

Section 3: Protocols & Data Presentation
Experimental Protocol: Copper-Free Sonogashira Coupling of 2-Chloro-3-ethynylbenzoic Acid

This protocol is a general starting point and may require optimization for specific alkyne coupling partners.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Chloro-3-ethynylbenzoic acid (1.0 equiv), the terminal alkyne (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[20]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the benzoic acid. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Data Presentation: Recommended Starting Conditions

The table below provides recommended starting points for catalyst loading and conditions based on the reactivity of the coupling partners.

ParameterStandard Conditions (Aryl Bromide Partner)Challenging Conditions (Aryl Chloride Partner)
Pd Precatalyst PdCl₂(PPh₃)₂Pd(OAc)₂ or Pd₂(dba)₃
Pd Loading 0.5 - 2.0 mol%2.0 - 5.0 mol%
Ligand PPh₃XPhos, SPhos, P(t-Bu)₃
Pd:Ligand Ratio 1:21:2
Co-Catalyst CuI (1-2 mol%)None (Copper-Free)
Base NEt₃ or DIPEA (2-3 equiv)Cs₂CO₃ or K₃PO₄ (2 equiv)
Solvent THF or DMFDioxane or Toluene
Temperature 60 - 80 °C100 - 120 °C
Section 4: Visualization
Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues in the Sonogashira coupling of 2-Chloro-3-ethynylbenzoic acid.

TroubleshootingWorkflow Start Low or No Product Yield Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Reagents 2. Verify Reagents & Solvents Start->Check_Reagents Check_Conditions 3. Review Reaction Conditions Start->Check_Conditions Catalyst_Active Is Pd source/ligand fresh? Is it active enough for Ar-Cl? Check_Catalyst->Catalyst_Active Reagents_Pure Are reagents pure? Are solvents anhydrous & degassed? Check_Reagents->Reagents_Pure Conditions_Optimal Is temperature high enough? Is reaction time sufficient? Check_Conditions->Conditions_Optimal Catalyst_Active->Check_Reagents Yes Sol_Catalyst_1 Use fresh catalyst/ligand. Catalyst_Active->Sol_Catalyst_1 No Sol_Catalyst_2 Switch to bulky, e--rich ligand (e.g., XPhos, SPhos). Catalyst_Active->Sol_Catalyst_2 No Reagents_Pure->Check_Conditions Yes Sol_Reagents_1 Purify starting materials. Reagents_Pure->Sol_Reagents_1 No Sol_Reagents_2 Use freshly distilled/degassed solvents and bases. Reagents_Pure->Sol_Reagents_2 No Sol_Conditions_1 Increase temperature (e.g., to 100-120 °C). Conditions_Optimal->Sol_Conditions_1 No Sol_Conditions_2 Increase catalyst loading (e.g., to 2-5 mol%). Conditions_Optimal->Sol_Conditions_2 No

Caption: Troubleshooting workflow for low or no product yield.

References
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015, March 27). Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved from [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Retrieved from [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC. (2023, November 22). Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). Retrieved from [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2008, July 4). Retrieved from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Retrieved from [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Highly Active Palladium Catalyst for the Sonogashira Coupling Reaction of Unreactive Aryl Chlorides - OUCI. (n.d.). Retrieved from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3 - RSC Publishing. (n.d.). Retrieved from [Link]

  • Optimisation of the catalyst loading for the Sonogashira reaction a - ResearchGate. (n.d.). Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved from [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (2020, May 7). Retrieved from [Link]

  • Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow - RSC Publishing. (2023, June 22). Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. (2015, February 23). Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES - HES-SO. (n.d.). Retrieved from [Link]

  • Easily remove dark color after sonogashira? : r/OrganicChemistry - Reddit. (2024, April 10). Retrieved from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Solving solubility issues of 2-Chloro-3-ethynylbenzoic acid in DMSO

Technical Support Center: 2-Chloro-3-ethynylbenzoic acid Introduction: Navigating the Solubility Challenges of 2-Chloro-3-ethynylbenzoic Acid in DMSO 2-Chloro-3-ethynylbenzoic acid is a substituted benzoic acid derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-3-ethynylbenzoic acid

Introduction: Navigating the Solubility Challenges of 2-Chloro-3-ethynylbenzoic Acid in DMSO

2-Chloro-3-ethynylbenzoic acid is a substituted benzoic acid derivative with significant potential in synthetic chemistry and drug discovery programs. Its unique structure, featuring a carboxylic acid group, a chlorinated aromatic ring, and an ethynyl moiety, makes it a valuable building block. However, researchers frequently encounter difficulties when preparing stock solutions in dimethyl sulfoxide (DMSO), the workhorse solvent for compound screening and in vitro assays.

This technical guide provides a comprehensive, experience-driven framework for understanding and overcoming these solubility issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experimental workflow. Our goal is to ensure your solutions are stable, accurate, and reliable, thereby safeguarding the integrity of your downstream experiments.

Section 1: Core Problem Analysis & Troubleshooting Workflow

Why is Dissolving this Compound in DMSO Problematic?

The solubility of 2-Chloro-3-ethynylbenzoic acid is dictated by the interplay between its polar carboxylic acid head and its more nonpolar chloro-ethynyl-aryl body[1]. While DMSO is an exceptional polar aprotic solvent capable of dissolving a vast range of molecules, specific interactions can lead to challenges[2][3].

  • The Hygroscopic Nature of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[4]. As water content increases, the polarity and hydrogen-bonding structure of the solvent mixture changes significantly[4]. This "wet" DMSO is a poorer solvent for many organic compounds, particularly carboxylic acids.

  • Poor Anion Solvation: The carboxylic acid group (-COOH) can exist in equilibrium with its deprotonated, anionic form (-COO⁻). Research indicates that DMSO is a poor solvent for anions, and the presence of water further exacerbates this issue, promoting the precipitation of the less-soluble neutral acid form[4].

  • Hydrogen Bonding Interactions: While the oxygen of the sulfoxide group in DMSO can act as a hydrogen bond acceptor for the carboxylic acid's proton, this interaction can be disrupted by water, which competes for hydrogen bonds[5][6].

These factors can lead to a frustrating cycle of initial dissolution followed by precipitation, especially during storage or upon temperature changes.

Troubleshooting Decision Pathway

The following diagram outlines a logical workflow for diagnosing and solving solubility issues with 2-Chloro-3-ethynylbenzoic acid in DMSO.

G start Start: Compound Fails to Dissolve or Precipitates check_conc Is Concentration Realistic? (e.g., >10-20 mM) start->check_conc check_dmso Is DMSO Anhydrous? check_conc->check_dmso No lower_conc Lower Target Concentration check_conc->lower_conc Yes apply_energy Apply Gentle Heat (37-50°C) & Sonication/Vortexing check_dmso->apply_energy Yes use_anhydrous Use Fresh, Anhydrous DMSO check_dmso->use_anhydrous No dissolved Does it Dissolve? apply_energy->dissolved success Success! Store Properly (Sealed, Desiccated, Aliquoted) dissolved->success Yes advanced Advanced Technique Required: In Situ Salt Formation dissolved->advanced No protocol Follow Protocol 2: Enhanced Solubility via Salt Formation advanced->protocol protocol->success lower_conc->start use_anhydrous->start

Caption: Logical workflow for troubleshooting solubility issues.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common user questions in a practical, problem-and-solution format.

Immediate Troubleshooting

Q1: My 2-Chloro-3-ethynylbenzoic acid powder is not dissolving in DMSO at room temperature. What are the first steps?

A1: This is a common kinetic issue where the energy barrier to break the compound's crystal lattice and solvate the molecules has not been overcome.

  • Causality: The dissolution process requires energy. At room temperature, the process may be exceedingly slow. Furthermore, if you are using non-anhydrous DMSO, you are fighting an uphill battle against unfavorable solvent conditions.

  • Immediate Actions:

    • Confirm DMSO Quality: Ensure you are using a fresh vial of high-purity, anhydrous DMSO. DMSO that has been opened multiple times may have absorbed significant atmospheric water.

    • Apply Gentle Heat: Warm the vial in a water bath set between 37°C and 50°C. Do not exceed 50°C to minimize any risk of long-term degradation. Heating increases molecular motion, accelerating the rate of dissolution.

    • Use Mechanical Agitation: While warming, intermittently vortex the sample vigorously or place it in a bath sonicator for 5-10 minute intervals. Sonication uses ultrasonic waves to create micro-cavitations, which provide intense local energy to break apart solid particles and enhance solvent interaction[4].

    • Be Patient: Allow at least 15-30 minutes of combined heating and agitation before concluding that the compound will not dissolve under these conditions.

Q2: I successfully dissolved the compound, but after cooling or storing it overnight, I see crystals or a cloudy precipitate. What happened?

A2: You have likely created a supersaturated solution that is not stable long-term, or environmental factors have altered the solvent.

  • Causality:

    • Supersaturation: By heating, you increased the compound's equilibrium solubility. Upon cooling, the solubility limit decreased, and the excess compound crashed out of solution.

    • Water Contamination: If the vial was not perfectly sealed, it absorbed atmospheric moisture overnight. This addition of water, a poor solvent for this molecule, reduced its solubility, causing precipitation[4].

    • Freeze-Thaw Cycles: Storing a master stock at -20°C and repeatedly freeze-thawing it can promote precipitation, as the process of freezing and thawing can create nucleation sites for crystallization[4].

  • Solutions:

    • Re-solubilize: Gently warm and sonicate the solution again to bring the compound back into solution.

    • Aliquot and Store Properly: Before the first freeze, aliquot the stock solution into single-use volumes in tightly sealed vials (use vials with high-quality gaskets or wrap the caps with parafilm). Store at -20°C or -80°C in a desiccated environment. This minimizes water absorption and avoids destructive freeze-thaw cycles.

    • Consider a Lower Concentration: If precipitation persists, your target concentration may be too high for stable, long-term storage. Consider preparing a slightly more dilute stock.

Advanced Solubility Enhancement

Q3: My experiment requires a stock concentration higher than what I can achieve with simple heating. Is there a chemical modification I can perform?

A3: Yes. The most effective method for significantly increasing the solubility of a carboxylic acid like this is to convert it into a salt in situ.

  • Causality: The carboxylic acid group (-COOH) is weakly acidic. By adding a base, you can deprotonate it to form a carboxylate salt (-COO⁻ M⁺). This ionized form has much stronger ion-dipole interactions with the polar DMSO solvent, leading to a dramatic increase in solubility. This is a foundational technique in pharmaceutical formulation[7].

  • Recommended Action: In Situ Salt Formation

    • Weigh out your 2-Chloro-3-ethynylbenzoic acid.

    • Calculate the molar equivalent. For example, for 10 mg of compound (MW: 180.59 g/mol ), you have ~55.4 µmol.

    • Prepare a 1 M stock solution of Sodium Hydroxide (NaOH) in water.

    • Add just under one molar equivalent (e.g., 0.95 eq) of the NaOH solution to the dry powder. For our example, this would be 0.95 * 55.4 µL = 52.6 µL of 1 M NaOH. Using slightly less than one equivalent ensures no excess base is present, which could interfere with downstream assays.

    • Add your DMSO to the desired final volume and proceed with vortexing and gentle warming. You should observe a significant improvement in solubility. Note: For applications where an inorganic base or water is undesirable, an organic base like triethylamine (TEA) can be used instead.

Section 3: Protocols and Data

Key Physicochemical & Safety Data
PropertyValueSource
Molecular Formula C₉H₅ClO₂[8][9]
Molecular Weight 180.59 g/mol [8]
Appearance White to off-white solid
Primary Hazards Causes skin and eye irritation. May cause respiratory irritation.

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Standard Dissolution for Moderate Concentrations (e.g., up to 10 mM)
  • Preparation: Weigh the desired amount of 2-Chloro-3-ethynylbenzoic acid into a sterile, appropriately sized glass or polypropylene vial.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to reach your target concentration. Use a calibrated pipette for accuracy.

  • Initial Agitation: Cap the vial tightly and vortex at maximum speed for 1-2 minutes at room temperature.

  • Thermal & Mechanical Assistance: Place the vial in a sonicator bath or a heating block set to 40°C. Continue to vortex every 5 minutes for a total of 20-30 minutes.

  • Quality Control: Visually inspect the solution against a dark background. It should be completely clear with no visible particulates. If particulates remain, continue sonication/heating for another 15 minutes.

  • Storage: Once fully dissolved, allow the solution to cool to room temperature. If it remains clear, immediately aliquot into single-use vials, seal tightly, and store at -20°C or below.

Protocol 2: Enhanced Solubility via In Situ Salt Formation (for >10 mM or Difficult Stocks)
  • Preparation: Weigh the desired amount of 2-Chloro-3-ethynylbenzoic acid into a sterile vial.

  • Molar Calculation: Calculate the number of moles of the compound.

    • moles = mass (g) / 180.59 ( g/mol )

  • Base Preparation: Use a freshly prepared and diluted stock of 0.5 M or 1.0 M NaOH in nuclease-free water.

  • Base Addition: Add 0.95 molar equivalents of the NaOH solution directly onto the dry powder.

    • Volume of 1M NaOH (µL) = moles * 0.95 * 1,000,000

  • Brief Incubation: Gently swirl the vial to wet the powder with the base. Let it sit for 1-2 minutes.

  • Solvent Addition: Add the required volume of anhydrous DMSO to reach the final target concentration. Note that the small volume of aqueous base will be negligible in the final DMSO volume (e.g., ~5 µL in 1 mL is only 0.5%).

  • Dissolution: Cap tightly and vortex. The compound should dissolve much more readily than in the standard protocol. Gentle warming to 37°C can be used if needed, but extensive sonication is often unnecessary.

  • Quality Control & Storage: Perform a visual check for clarity. Aliquot and store as described in Protocol 1.

References

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed
  • Methods to boost solubility. IJSDR
  • Dimethyl Sulfoxide (DMSO). gChem
  • Drug Solubility: Importance and Enhancement Techniques. PMC
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
  • 2-Chloro-3-ethynylbenzoic acid. Moshang Chemical
  • 2-chloro-3-ethynylbenzoic acid (C9H5ClO2). PubChemLite
  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research
  • SAFETY DATA SHEET - 3-Chloro-2-methoxybenzoic Acid. TCI Chemicals
  • SAFETY DATA SHEET - 2-Chloro-4-cyanobenzoic acid. Sigma-Aldrich
  • 2-Chloro-4-ethynylbenzoic acid. Sigma-Aldrich
  • A review on solubility enhancement technique for pharmaceutical drugs.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research
  • 2-Chloro-4-ethynylbenzoic acid. Sigma-Aldrich
  • Samples in DMSO: What an end user needs to know.
  • 2-Chloro-3-nitrobenzoic acid. PubChem
  • A quantum chemical study of the interaction of carboxylic acids with DMSO.
  • NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Organic Chemistry Frontiers (RSC Publishing)
  • Copper-Catalyzed O-Methylation of Carboxylic Acids Using DMSO as a Methyl Source.
  • Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal
  • solubility of 3-(3-Chloro-3-butenyl)benzoic acid in organic solvents. BenchChem
  • Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds.
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids. UNT Digital Library

Sources

Optimization

Technical Support Center: Palladium Remediation in 2-Chloro-3-ethynylbenzoic Acid Workflows

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) purification. The synthesis of 2-Chloro-3-ethynylbenzoic acid typically relies on palladium-catalyzed Sonogashira cross-coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) purification. The synthesis of 2-Chloro-3-ethynylbenzoic acid typically relies on palladium-catalyzed Sonogashira cross-coupling. While highly efficient for carbon-carbon bond formation, this method frequently leaves behind toxic palladium (Pd) residues that are notoriously difficult to remove.

This guide provides drug development professionals with the mechanistic insights, regulatory context, and self-validating protocols required to achieve high-purity, ICH-compliant products.

Diagnostic FAQs: Understanding the Palladium Problem

Q1: Why does palladium stubbornly co-purify with 2-Chloro-3-ethynylbenzoic acid? The difficulty in removing palladium from this specific substrate is driven by thermodynamic causality. The final product contains two potent chelating groups: the ethynyl (alkyne) moiety, which acts as a strong π-electron donor, and the benzoic acid moiety, which provides hard oxygen donors. Together, they form highly stable, lipophilic Pd(II) complexes[1]. Because these chelated complexes are uncharged and highly soluble in organic solvents, they partition directly into the organic phase during standard aqueous workups, rendering simple liquid-liquid extraction completely ineffective.

Q2: What are the regulatory limits for palladium, and how do they impact my workflow? Palladium is classified as a Class 2B elemental impurity under the ICH Q3D(R2) guidelines, meaning it is a route-dependent human toxicant[2]. Your target Pd concentration is entirely dependent on the final drug's route of administration and maximum daily dose. If your purification workflow fails to meet these limits, the batch cannot be used in human trials[3].

Q3: How do I choose the right scavenger to break the API-Palladium complex? To overcome the kinetic and thermodynamic stability of the Pd-alkyne/carboxylate complex, you must introduce a ligand with a significantly higher affinity for palladium. Sulfur-based ligands (such as thiols or thioureas) are soft Lewis bases that form exceptionally strong covalent bonds with soft Lewis acids like Pd(II)[4]. Functionalized silica gels (e.g., SiliaMetS Thiol) are preferred over polystyrene resins because the rigid silica backbone does not swell, preventing the API from becoming trapped in a polymer matrix and ensuring >90% product recovery[5].

Regulatory & Quantitative Data Summaries

Table 1: ICH Q3D(R2) Palladium Permitted Daily Exposures (PDE)[2][6]
Route of AdministrationPDE Limit (µ g/day )Target Concentration Limit (assuming 10 g/day dose)
Oral 100 µ g/day ≤ 10 ppm
Parenteral 10 µ g/day ≤ 1 ppm
Inhalation 1 µ g/day ≤ 0.1 ppm
Table 2: Scavenger Selection Matrix for 2-Chloro-3-ethynylbenzoic acid[4][5]
Scavenger TypeFunctional GroupMechanism of ActionOptimal LoadingTemp / Time
SiliaMetS Thiol -SH (Thiol)High-affinity thermodynamic exchange4–5 equivalents65°C / 4 hrs
SiliaMetS DMT TrimercaptotriazineChelation of sterically hindered Pd3–5 equivalents65°C / 4 hrs
Activated Carbon N/A (Porous Carbon)Physisorption of bulk Pd(0)10–20 wt%25°C / 12 hrs

Workflow & Mechanistic Visualizations

Workflow Start Crude 2-Chloro-3-ethynylbenzoic acid (Pd > 1000 ppm) Extraction Aqueous Extraction (Removes Pd Salts) Start->Extraction Check1 Pd < 10 ppm? Extraction->Check1 Scavenger SiliaMetS Thiol Scavenger (4-5 eq, 65°C) Check1->Scavenger No Final Purified API (ICH Q3D Compliant) Check1->Final Yes Check2 Pd < 10 ppm? Scavenger->Check2 Cryst Recrystallization (Disrupts Pd-Alkyne) Check2->Cryst No Check2->Final Yes Cryst->Final

Figure 1: Decision tree for palladium remediation in 2-Chloro-3-ethynylbenzoic acid workflows.

Mechanism Pd_API Pd(II) Chelated by API (Alkyne & Carboxylate) Scavenger SiliaMetS Thiol Resin (High Affinity S-donor) Pd_API->Scavenger Thermodynamic Exchange Free_API Free 2-Chloro-3-ethynylbenzoic acid Pd_API->Free_API API Release Pd_Scavenger Pd-Thiol Complex (Immobilized on Silica) Scavenger->Pd_Scavenger Filtration

Figure 2: Thermodynamic exchange mechanism of Pd(II) from API to thiol-functionalized silica resin.

Self-Validating Protocol: Silica-Based Palladium Scavenging

To guarantee process reliability, this protocol integrates an internal validation loop. It utilizes a rapid fluorometric assay to verify palladium clearance before committing the batch to final isolation, preventing costly downstream failures.

Objective: Reduce Pd levels from >1000 ppm to <10 ppm while ensuring >90% recovery of 2-Chloro-3-ethynylbenzoic acid.

Step 1: Baseline Quantification (Input Validation)
  • Action: Extract a 1 mg aliquot of the crude API.

  • Method: Perform a rapid catalysis-based fluorometric assay utilizing sodium borohydride (NaBH₄) and a fluorogenic probe[6].

  • Causality: While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for regulatory submission[7], it is a low-throughput bottleneck. The fluorometric assay provides immediate, semi-quantitative baseline data (down to ppb levels) to accurately calculate the required scavenger loading[6].

Step 2: Scavenger Loading & Matrix Disruption
  • Action: Dissolve the crude API in a polar aprotic solvent (e.g., THF or DMF).

  • Action: Add 4 to 5 molar equivalents of SiliaMetS Thiol (relative to the calculated residual Pd)[5].

  • Causality: Polar aprotic solvents disrupt hydrogen bonding between the carboxylic acid dimers, fully exposing the Pd-API complex. The high molar excess of the thiol scavenger creates a massive thermodynamic driving force, pulling the equilibrium toward the formation of the silica-bound Pd-thiol complex[4].

Step 3: Thermal Incubation
  • Action: Heat the suspension to 65°C and agitate mechanically for 4 hours.

  • Causality: The Pd-alkyne complex is kinetically inert at room temperature. Heating to 65°C provides the necessary thermal energy to overcome the activation barrier for ligand dissociation, allowing the thermodynamic exchange to occur[1].

Step 4: Filtration & API Recovery
  • Action: Filter the hot mixture through a sintered glass funnel (porosity 3 or 4) to remove the dark Pd-loaded silica resin.

  • Action: Wash the resin bed with 2 column volumes of the reaction solvent.

  • Causality: Because the silica matrix does not swell or trap organic molecules, washing the bed ensures near-quantitative recovery of the un-chelated 2-Chloro-3-ethynylbenzoic acid[5].

Step 5: Output Validation (Closed-Loop Verification)
  • Action: Take a post-filtration aliquot and re-run the fluorometric assay[6].

  • Decision Gate:

    • If Pd is < 10 ppm : Proceed to solvent evaporation and final ICP-MS certification[7].

    • If Pd is > 10 ppm : The API is likely forming higher-order aggregates protecting the Pd. Proceed to a recrystallization step (e.g., using Toluene/Heptane) to physically disrupt the crystal lattice and force the remaining Pd into the mother liquor.

References

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. triphasepharmasolutions.com. 3

  • Guideline for Elemental Impurities Q3D(R2) - ICH. ich.org. 2

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. sciencemadness.org. 1

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. acs.org. 4

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. nih.gov. 6

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. technologynetworks.com. 5

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis. agilent.com. 7

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-3-ethynylbenzoic Acid Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific kinetic and thermodynamic challenges associated with 2-Chloro-3-ethynylbenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific kinetic and thermodynamic challenges associated with 2-Chloro-3-ethynylbenzoic acid derivatives.

The unique architecture of this molecule—an ethynyl group at C3 flanked by an ortho-chloro group at C2, which is itself ortho to a carboxylic acid at C1—creates a highly congested local environment. This steric crowding fundamentally alters the reactivity of the molecule, frequently causing standard cross-coupling and functionalization protocols to fail. This guide synthesizes field-proven causality, self-validating protocols, and quantitative data to help you troubleshoot and optimize your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard Sonogashira couplings fail or yield high homocoupling byproducts when functionalizing the C3-alkyne? Causality: The ortho-chloro group at C2 exerts significant steric shielding over the C3-alkyne. During the transmetalation step of a traditional Cu-cocatalyzed Sonogashira reaction, the bulky Pd(II) intermediate struggles to coordinate with the copper-acetylide due to this steric clash. This kinetic bottleneck allows the competing Glaser homocoupling (oxidation of the alkyne) to outpace the desired cross-coupling. Solution: Transition to a copper-free protocol using bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos). These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can overcome the steric barrier without relying on the bulky copper-acetylide intermediate 1.

Q2: How can I achieve cross-coupling at the highly hindered C2-Chloro position without affecting the C3-alkyne? Causality: Aryl chlorides are notoriously sluggish for oxidative addition due to the strong C-Cl bond. When flanked by a C1-carboxylic acid and a C3-ethynyl group, the steric hindrance completely blocks standard Pd catalysts like Pd(PPh3)4. Solution: You must use a pre-catalyst that generates a highly reactive, low-coordinate Pd(0) species, such as a palladacycle or Pd-XPhos-G3 2. Additionally, the C3-alkyne must be temporarily protected (e.g., with a TIPS group) to prevent competitive reaction, off-target polymerization, or catalyst poisoning.

Q3: During amidation of the C1-carboxylic acid, I observe low conversion. Is this related to the C2-chloro group? Causality: Yes. The ortho-chloro substituent restricts the rotational freedom of the C1-carbonyl carbon, hindering the approach of bulky nucleophiles (like secondary amines) to the activated ester intermediate. Solution: Abandon standard EDC/NHS coupling. Instead, use a highly reactive, less sterically demanding coupling reagent like HATU, or employ a Steglich amidation protocol with elevated temperatures and catalytic DMAP to aggressively drive the formation of the active acylpyridinium species.

Part 2: Quantitative Data & Catalyst Selection

To illustrate the impact of ligand selection on overcoming steric hindrance, the following table summarizes the comparative performance of various catalyst systems when applied to ortho-substituted ethynyl arenes 3.

Catalyst SystemCo-CatalystLigandTemp (°C)Yield (%)Primary Byproduct
Pd(PPh3)4CuIPPh380<20Glaser Homocoupler
PdCl2(PPh3)2CuIPPh38025Glaser Homocoupler
Pd(OAc)2NoneSPhos10075Unreacted SM
Pd-XPhos-G3 None XPhos 60 92 Trace (<2%)

Part 3: Self-Validating Experimental Protocol

Workflow: Copper-Free Sonogashira Coupling of Sterically Hindered 2-Chloro-3-ethynylbenzoic Acid Objective: Achieve selective cross-coupling at the C3-alkyne while suppressing Glaser homocoupling.

Step 1: Reagent Preparation & Stringent Degassing

  • Action: In an oven-dried Schlenk tube, combine 2-Chloro-3-ethynylbenzoic acid (1.0 equiv), the aryl halide coupling partner (1.1 equiv), and Pd-XPhos-G3 (2.5 mol%).

  • Causality: Pd-XPhos-G3 is selected because it rapidly generates a highly active, monoligated Pd(0) species that is not sterically impeded by the ortho-chloro group.

  • Self-Validation Check: Before adding solvent, evacuate and backfill the flask with Argon three times. Add anhydrous, degassed 1,4-dioxane and thoroughly sparge with Argon for 15 minutes. If any blue/green tint appears upon solvent addition, copper contamination or oxidation has occurred; discard and restart.

Step 2: Base Addition & Catalyst Activation

  • Action: Add rigorously degassed N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture via syringe.

  • Causality: DIPEA acts as both the base and the reductant for any residual Pd(II). Its steric bulk prevents it from coordinating and poisoning the active Pd center.

  • Self-Validation Check: Heat the reaction to 60°C. Within 10–15 minutes, the solution must transition from a pale yellow suspension to a homogeneous deep red/brown solution. This color change is the visual confirmation that the active Pd(0)-XPhos species has successfully formed. If the solution remains pale or turns black (Pd black precipitation), the catalyst has decomposed.

Step 3: Reaction Monitoring & Kinetic Control

  • Action: Stir at 60°C for 4–6 hours. Monitor via LC-MS.

  • Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier of transmetalation at the sterically congested C3 position.

  • Self-Validation Check: Analyze an aliquot at 2 hours. You should observe <5% of the Glaser homocoupling mass (M+M-2H). If homocoupling exceeds 10%, it indicates that the transmetalation step is still too slow, likely due to trace oxygen acting as an oxidant.

Step 4: Quenching & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove the DIPEA salts, followed by brine. Dry over Na2SO4 and concentrate.

  • Causality: The acidic wash neutralizes the carboxylate, ensuring the product partitions entirely into the organic phase while stripping away amine byproducts.

Part 4: Visualizations

Workflow A Reaction Failure: Steric Hindrance B Analyze Byproducts A->B C High Homocoupling B->C Cu-acetylide accumulation D Unreacted Starting Material B->D Failed oxidative addition E Cu-Free Sonogashira (Pd-XPhos-G3) C->E F Increase Ligand Bulk (SPhos / Palladacycle) D->F

Fig 1. Logical workflow for troubleshooting sterically hindered coupling reactions.

CatalyticCycle Pd0 Pd(0)L Active Species PdII_OA Pd(II) Complex (Oxidative Add.) Pd0->PdII_OA Aryl Halide (Steric Block 1) PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Alkyne/Base (Steric Block 2) PdII_TM->Pd0 Reductive Elim. Product Coupled Product PdII_TM->Product

Fig 2. Key steps in the catalytic cycle impacted by ortho-substituent steric hindrance.

References

  • Enhancing the reactivity of sterically hindered 1,1-dibromoalkenes in cross-coupling.Benchchem.
  • Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides.Organic Chemistry Portal.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.RSC Publishing.

Sources

Optimization

Technical Support Center: Recrystallization Solvent Selection for 2-Chloro-3-ethynylbenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on selecting an optimal recrystallization solvent for 2-chloro-3-ethynylbenzoic acid. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on selecting an optimal recrystallization solvent for 2-chloro-3-ethynylbenzoic acid. This document offers a blend of theoretical principles, practical experimental protocols, and in-depth troubleshooting to ensure the successful purification of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 2-chloro-3-ethynylbenzoic acid?

A1: The perfect solvent for recrystallizing any compound, including 2-chloro-3-ethynylbenzoic acid, should exhibit a specific set of properties to ensure high purity and yield. The key is a significant difference in the compound's solubility at high and low temperatures.[1][2] Specifically, the ideal solvent should:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the 2-chloro-3-ethynylbenzoic acid at or near its boiling point.[3]

  • Low Solubility at Room Temperature and Below: Upon cooling, the compound should be sparingly soluble, allowing for its crystallization out of the solution.[3]

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3][4]

  • Chemical Inertness: The solvent must not react with the 2-chloro-3-ethynylbenzoic acid.[3][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[5]

  • Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and affordable whenever possible.[3][5]

Q2: How does the structure of 2-chloro-3-ethynylbenzoic acid influence solvent selection?

A2: The molecular structure of 2-chloro-3-ethynylbenzoic acid provides clues for initial solvent screening. The molecule possesses a polar carboxylic acid group (-COOH), a moderately polar chlorophenyl group, and a nonpolar ethynyl group (-C≡CH). This combination suggests that solvents of intermediate polarity, or solvent pairs, are likely to be effective. The principle of "like dissolves like" is a useful starting point.[6]

Q3: Where can I find solubility data for 2-chloro-3-ethynylbenzoic acid?

Q4: Is it possible to use a mixed solvent system (solvent pair) for recrystallization?

A4: Absolutely. A mixed solvent system is often employed when no single solvent meets all the ideal criteria.[2] This typically involves a "good" solvent in which 2-chloro-3-ethynylbenzoic acid is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Experimental Protocol: Systematic Solvent Selection

This protocol provides a systematic approach to identifying the optimal recrystallization solvent for 2-chloro-3-ethynylbenzoic acid.

Step 1: Initial Solvent Screening
  • Prepare Small Samples: In several small test tubes, place approximately 10-20 mg of your crude 2-chloro-3-ethynylbenzoic acid.

  • Test a Range of Solvents: To each test tube, add a common recrystallization solvent from the list below, starting with about 0.5 mL. Test a spectrum of polarities.

  • Observe at Room Temperature: Agitate the tubes and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.[10]

  • Heat Gently: If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Cool Slowly: Allow the test tube to cool slowly to room temperature, and then in an ice bath.

  • Evaluate Crystal Formation: A suitable solvent will yield a good crop of crystals upon cooling.

Data Presentation: Solvent Screening Results
SolventPolarityBoiling Point (°C)Solubility at Room Temp. (Qualitative)Solubility at Boiling Point (Qualitative)Crystal Formation on Cooling
WaterHigh100InsolubleSparingly Soluble
EthanolHigh78
MethanolHigh65
AcetoneMedium56
Ethyl AcetateMedium77
DichloromethaneMedium40
TolueneLow111
HexaneLow69

Fill in the table based on your experimental observations.

Step 2: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add your crude 2-chloro-3-ethynylbenzoic acid and the chosen solvent. Heat the mixture to boiling while stirring, adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals to a constant weight.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-chloro-3-ethynylbenzoic acid.

Issue 1: No Crystals Form Upon Cooling

  • Possible Cause: Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[2]

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again slowly.[1]

  • Possible Cause: The solution is supersaturated, but crystallization has not been initiated.

    • Solution 1: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[2]

    • Solution 2: Seed Crystals: If you have a small amount of pure 2-chloro-3-ethynylbenzoic acid, add a tiny crystal to the solution to induce crystallization.[2]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the 2-chloro-3-ethynylbenzoic acid, causing it to melt before dissolving.

    • Solution 1: Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[1]

    • Solution 2: Choose a Different Solvent: Select a solvent with a lower boiling point.[1]

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool more slowly. Insulating the flask can help.

Issue 3: Low Recovery of Purified Product

  • Possible Cause: Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.[5]

    • Solution: Before filtration, further cool the solution in an ice bath. If the mother liquor is still rich in the product, some of the solvent can be evaporated and a second crop of crystals can be collected.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution.[1]

Issue 4: The Recrystallized Product is Still Impure

  • Possible Cause: The cooling process was too fast, trapping impurities within the crystal lattice.

    • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[1]

  • Possible Cause: The chosen solvent did not effectively separate the compound from the impurities.

    • Solution: Re-evaluate your solvent choice based on the initial screening. Consider a different single solvent or a solvent pair.

Visualization of Workflows

Solvent Selection Workflow

Solvent_Selection Start Start: Crude 2-Chloro-3-ethynylbenzoic Acid Screening Step 1: Initial Solvent Screening (Small Scale) Start->Screening Evaluate_Room_Temp Soluble at Room Temp? Screening->Evaluate_Room_Temp Insoluble_Room_Temp Insoluble at Room Temp Evaluate_Room_Temp->Insoluble_Room_Temp No Bad_Solvent Unsuitable Solvent Evaluate_Room_Temp->Bad_Solvent Yes Heat Heat to Boiling Insoluble_Room_Temp->Heat Evaluate_Hot Soluble when Hot? Heat->Evaluate_Hot Insoluble_Hot Insoluble when Hot Evaluate_Hot->Insoluble_Hot No Cool Cool Slowly Evaluate_Hot->Cool Yes Insoluble_Hot->Bad_Solvent No Evaluate_Crystals Good Crystal Formation? Cool->Evaluate_Crystals Poor_Crystals Poor/No Crystals Evaluate_Crystals->Poor_Crystals No Good_Solvent Potential Good Solvent Evaluate_Crystals->Good_Solvent Yes Poor_Crystals->Bad_Solvent No Recrystallize Step 2: Scale-up Recrystallization Good_Solvent->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product

Caption: A flowchart for systematic recrystallization solvent selection.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

  • Predicting Solubility. (n.d.). Rowan. [Link]

  • recrystallization.pdf. (n.d.). Unknown Source. [Link]

  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. (2022). MDPI. [Link]

  • Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. (2008). Journal of Chemical & Engineering Data. [Link]

  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. (2022). UNT Digital Library. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Solubility prediction - Chemaxon's Solubility Predictor. (2023). Chemaxon. [Link]

  • Tools - Computational Pharmaceutics Group. (n.d.). Computational Pharmaceutics Group. [Link]

  • Create a Flowchart using Graphviz Dot. (2022). Medium. [Link]

  • Recrystallization - Part 2. (n.d.). Unknown Source. [Link]

  • Recrystallization Lab: Solvent Selection & Benzoic Acid. (n.d.). Studylib. [Link]

  • Solubility of benzoic acid in pure solvents and binary mixtures. (2010). University of Limerick. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Profiling: ESI-MS/MS vs. EI-MS for the Characterization of 2-Chloro-3-ethynylbenzoic Acid

Executive Summary & Analytical Context 2-Chloro-3-ethynylbenzoic acid (2-CEBA) is a highly specialized halogenated building block frequently utilized in the synthesis of targeted therapeutics, kinase inhibitors, and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

2-Chloro-3-ethynylbenzoic acid (2-CEBA) is a highly specialized halogenated building block frequently utilized in the synthesis of targeted therapeutics, kinase inhibitors, and agrochemicals. The presence of three distinct functional groups—a carboxylic acid, an ortho-halogen (chlorine), and a meta-alkyne (ethynyl)—creates a complex electronic environment that heavily dictates its behavior under mass spectrometric (MS) analysis.

For analytical scientists and drug development professionals, selecting the appropriate ionization technique is critical for unambiguous structural elucidation. This guide provides an objective comparison of the fragmentation dynamics of 2-CEBA using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS), detailing the mechanistic causality behind the observed spectra and providing self-validating experimental protocols.

Mechanistic Causality in Fragmentation Dynamics

ESI-MS/MS (Negative Ion Mode): The Decarboxylation Pathway

Under soft ionization conditions (ESI negative mode), 2-CEBA readily deprotonates to form the [M-H]⁻ precursor ion at m/z 179 (³⁵Cl). When subjected to Collision-Induced Dissociation (CID), the dominant thermodynamic pathway is the neutral loss of carbon dioxide (-44 Da) from the carboxylate moiety .

This decarboxylation yields a highly reactive chlorophenyl anion at m/z 135. The proximity of the bulky, electron-withdrawing chlorine atom ortho to the original carboxyl site induces significant steric and electronic strain. Consequently, increasing the collision energy triggers the secondary expulsion of hydrogen chloride (-36 Da) or a chlorine radical (-35 Da), resulting in a characteristic ethynylphenyl fragment at m/z 99.

EI-MS (Positive Ion Mode): The Acylium Ion Pathway

In contrast, EI-MS employs a hard ionization source (70 eV), which strips an electron from the molecule to generate a radical cation[M]⁺• at m/z 180 (³⁵Cl). The fragmentation logic here is governed by classical unimolecular dissociation rules.

The initial step is typically an α-cleavage at the carbonyl group, resulting in the loss of a hydroxyl radical (-17 Da) to form a resonance-stabilized acylium ion at m/z 163. This is rapidly followed by the extrusion of carbon monoxide (-28 Da) to form a phenyl cation at m/z 135. In halogenated aromatics, particularly those with ortho-substituents, the subsequent loss of the halogen radical (in this case, Cl•, -35 Da) is a highly diagnostic pathway, yielding the m/z 100 fragment .

Comparative Fragmentation Data

The following table summarizes the quantitative fragmentation data, allowing for rapid cross-technique comparison.

Analytical TechniquePrecursor Ion (m/z)Key Product Ions (m/z)Neutral / Radical LossStructural Assignment
ESI-MS/MS (-) 179 ([M-H]⁻, ³⁵Cl)135-44 Da (CO₂)[C₈H₄Cl]⁻ (Chlorophenyl anion)
99-36 Da (HCl) from m/z 135[C₈H₃]⁻ (Ethynylphenyl anion)
EI-MS (+, 70 eV) 180 ([M]⁺•, ³⁵Cl)163-17 Da (OH•)[C₉H₄ClO]⁺ (Acylium ion)
135-28 Da (CO) from m/z 163[C₈H₄Cl]⁺ (Chlorophenyl cation)
100-35 Da (Cl•) from m/z 135[C₈H₄]⁺• (Ethynylphenyl radical cation)
74-26 Da (C₂H₂) from m/z 100[C₆H₂]⁺• (Aromatic ring opening)

Visualizing the Fragmentation Logic

MS_Fragmentation cluster_ESI ESI-MS/MS (Negative Mode) cluster_EI EI-MS (Positive Mode, 70 eV) ESI_Prec Precursor: [M-H]⁻ m/z 179 (³⁵Cl) ESI_Frag1 Product: [M-H-CO₂]⁻ m/z 135 (³⁵Cl) ESI_Prec->ESI_Frag1 CID -CO₂ (-44 Da) ESI_Frag2 Product: [M-H-CO₂-HCl]⁻• m/z 99 ESI_Frag1->ESI_Frag2 CID -HCl (-36 Da) EI_Prec Radical Cation: [M]⁺• m/z 180 (³⁵Cl) EI_Frag1 Acylium Ion:[M-OH]⁺ m/z 163 (³⁵Cl) EI_Prec->EI_Frag1 70 eV -OH• (-17 Da) EI_Frag2 Phenyl Cation:[M-OH-CO]⁺ m/z 135 (³⁵Cl) EI_Frag1->EI_Frag2 -CO (-28 Da) EI_Frag3 Product:[M-OH-CO-Cl]⁺• m/z 100 EI_Frag2->EI_Frag3 -Cl• (-35 Da)

Comparative fragmentation pathways of 2-Chloro-3-ethynylbenzoic acid under ESI(-) and EI(+) modes.

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

The Internal Validation Metric (Isotopic Signature Check): Any fragment retaining the chlorine atom must exhibit a ~3:1 intensity ratio (³⁵Cl:³⁷Cl). The sudden disappearance of this M/M+2 doublet in downstream fragments (e.g., transitioning from m/z 135 to m/z 99 in ESI) serves as internal, self-validating proof of halogen expulsion.

Protocol A: LC-ESI-MS/MS (Soft Ionization Workflow)
  • Sample Preparation: Dissolve 1.0 mg of 2-CEBA in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using the initial mobile phase.

    • Causality: Methanol ensures complete disruption of intermolecular hydrogen bonding between the carboxylic acid groups, preventing the formation of artificial dimers ([2M-H]⁻) in the source.

  • Mobile Phase Configuration: Utilize an aqueous phase of 10 mM ammonium acetate (pH 6.8) and an organic phase of acetonitrile.

    • Causality: While 0.1% formic acid is standard for LC-MS, it severely suppresses negative mode ionization by protonating the analyte. Ammonium acetate buffers the system near neutral pH, ensuring 2-CEBA (pKa ~4.0) remains fully deprotonated as[M-H]⁻ in the spray droplet, maximizing detector response.

  • MS/MS CID Optimization: Perform a product ion scan isolating m/z 179. Ramp the Collision Energy (CE) from 10 eV to 40 eV.

    • Causality: Energy stepping is required to map the thermodynamic pathway. A low CE (15 eV) isolates the primary decarboxylation event (m/z 135), while a high CE (35 eV) provides the activation energy required to break the strong C-Cl bond, yielding the m/z 99 fragment.

Protocol B: GC-EI-MS (Hard Ionization Workflow)
  • Derivatization (Silylation): React 100 µL of the 2-CEBA stock with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS at 60°C for 30 minutes.

    • Causality: Free carboxylic acids interact strongly with the silanol groups on the GC column stationary phase, causing severe peak tailing and signal loss. Silylation converts the acid into a volatile trimethylsilyl (TMS) ester, ensuring sharp chromatography and quantitative reliability. (Note: To observe the native free-acid fragments listed in the data table, Direct Insertion Probe (DIP) EI-MS must be used instead of GC).

  • Injection Parameters: Inject 1.0 µL in split mode (10:1 ratio) with the inlet set to 250°C.

    • Causality: The 10:1 split ratio prevents column overloading and minimizes source contamination, which is critical for maintaining the high vacuum required for consistent electron trajectories.

  • Ionization & Acquisition: Set the electron multiplier to generate 70 eV electrons and scan from m/z 50 to 300.

    • Causality: 70 eV is the universal standard for EI-MS. Operating exactly at this energy ensures the resulting fragmentation pattern is thermodynamically consistent and can be accurately cross-referenced against established spectral libraries.

References

  • Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. National Institutes of Health (PMC).[Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health (PMC).[Link]

Comparative

Comparative Reactivity Profile: 2-Chloro- vs. 2-Fluoro-3-ethynylbenzoic Acid in Late-Stage Functionalization

Executive Summary In medicinal chemistry and advanced materials design, the strategic selection of halogenated building blocks dictates the available vectors for late-stage functionalization. 2-Chloro-3-ethynylbenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and advanced materials design, the strategic selection of halogenated building blocks dictates the available vectors for late-stage functionalization. 2-Chloro-3-ethynylbenzoic acid and 2-Fluoro-3-ethynylbenzoic acid are highly versatile scaffolds, possessing three distinct reactive sites: a directing/solubilizing carboxylic acid, a terminal alkyne, and an ortho-halogen. While structurally analogous, the choice between a fluorine and a chlorine atom at the C2 position fundamentally alters the molecule's reactivity profile, specifically diverging their utility in Nucleophilic Aromatic Substitution (S_NAr) versus transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have designed this guide to move beyond empirical observations, detailing the quantum and thermodynamic causality behind these reactivity differences, supported by self-validating experimental protocols.

Mechanistic Causality: The Electronic and Steric Divide

To rationally design synthetic routes, we must evaluate the electronic micro-environment and thermodynamic stability of the carbon-halogen (C–X) bonds.

Bond Dissociation Energy (BDE) & Oxidative Addition

The C–F bond is exceptionally strong, with a BDE of approximately 485 kJ/mol, driven by high polarity and significant ionic character[1][2]. This thermodynamic stability renders the C–F bond notoriously inert to standard palladium(0) oxidative addition, typically requiring highly specialized, stoichiometric reagents to cleave[3]. Conversely, the C–Cl bond is significantly weaker (BDE ~327 kJ/mol), making the 2-chloro derivative the superior candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

Electronegativity & S_NAr Kinetics

In S_NAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the departure of the leaving group. Fluorine's extreme electronegativity strongly withdraws electron density via the inductive effect, lowering the LUMO of the aromatic ring and stabilizing the intermediate complex[4]. Thus, 2-fluoro-3-ethynylbenzoic acid reacts orders of magnitude faster in S_NAr than its chloro-counterpart, which provides poor stabilization for the incoming negative charge.

Steric Micro-Environment at the Alkyne

The van der Waals radius of fluorine (1.47 Å) is much closer to hydrogen (1.20 Å) than chlorine (1.75 Å). In reactions involving the adjacent C3-ethynyl group—such as CuAAC (Click chemistry) or Sonogashira couplings—the 2-chloro derivative exerts greater steric hindrance. This shielding effect can decelerate the formation of the copper-acetylide intermediate, making the 2-fluoro analog kinetically favorable for sterically demanding alkyne functionalizations.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical properties and empirical reactivity profiles of the two scaffolds.

Property / Reactivity Vector2-Fluoro-3-ethynylbenzoic acid2-Chloro-3-ethynylbenzoic acid
C–X Bond Dissociation Energy ~485 kJ/mol (Highly stable)~327 kJ/mol (Labile under Pd catalysis)
S_NAr Reactivity (C2) Excellent (Fast kinetics, high yield)Poor (Requires harsh conditions/high temp)
Pd-Catalyzed Cross-Coupling Inert (Requires specialized ligands/Ni)Excellent (Standard Pd(0) conditions apply)
Steric Radius (Halogen) 1.47 Å (Minimal hindrance)1.75 Å (Moderate hindrance)
CuAAC (Click) Kinetics at C3 Fast (Unhindered alkyne access)Moderate (Steric shielding by adjacent Cl)

Visualizing the Reactivity Logic

The flowchart below maps the divergent synthetic pathways dictated by the C2 halogen, illustrating the orthogonal functionalization strategies available to researchers.

Reactivity_Pathways Substrate 3-Ethynylbenzoic Acid Core Scaffold F_Analog 2-Fluoro Derivative (High EN, Strong C-F) Substrate->F_Analog Cl_Analog 2-Chloro Derivative (Lower BDE, Weaker C-Cl) Substrate->Cl_Analog SNAr Nucleophilic Aromatic Substitution (S_NAr) F_Analog->SNAr Highly Reactive (LUMO lowered by F) Coupling Pd-Catalyzed Cross-Coupling F_Analog->Coupling Inert (C-F bond too strong) Click CuAAC (Click) Alkyne Reaction F_Analog->Click Fast (Low Sterics) Cl_Analog->SNAr Sluggish (Poor Meisenheimer stabilization) Cl_Analog->Coupling Highly Reactive (Facile Oxidative Addition) Cl_Analog->Click Moderate (Steric Hindrance)

Divergent reactivity pathways of 2-Fluoro vs 2-Chloro-3-ethynylbenzoic acid in late-stage synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate mechanistic causality with built-in analytical validation steps.

Protocol A: Chemoselective S_NAr of 2-Fluoro-3-ethynylbenzoic Acid

Objective: Displacement of the C2-Fluorine with a secondary amine (e.g., morpholine).

  • Pre-reaction Esterification (Crucial Causality Step): Action: Convert the carboxylic acid to a methyl ester using TMS-diazomethane or standard Fischer esterification. Causality: Under the basic conditions of S_NAr, a free carboxylic acid forms a carboxylate anion. This anion donates electron density into the ring, raising the LUMO and drastically retarding nucleophilic attack. Esterification maintains the electron-withdrawing nature of the carbonyl group, accelerating the S_NAr kinetics.

  • Nucleophilic Addition: Action: Dissolve the esterified substrate (1.0 eq) in anhydrous DMF. Add morpholine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at 80°C for 4-6 hours. Causality: DIPEA is chosen as a non-nucleophilic base to scavenge the generated HF without competing for ring substitution or deprotonating the terminal alkyne.

  • Self-Validating Analysis: Action: Monitor the reaction progression directly via ^19^F NMR of the crude mixture. Validation: The complete disappearance of the distinct aryl-fluorine signal (~ -110 ppm) provides absolute, orthogonal proof of C–F bond cleavage. This circumvents LC-MS ambiguities where the starting material and product might co-elute or exhibit poor ionization efficiencies.

Protocol B: Suzuki-Miyaura Coupling of 2-Chloro-3-ethynylbenzoic Acid

Objective: C–C bond formation at the C2 position using an aryl boronic acid.

  • Catalyst & Base Selection: Action: Combine 2-chloro-3-ethynylbenzoic acid (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), and aqueous Na2CO3 (3.0 eq) in a degassed 1,4-Dioxane/H2O (4:1) mixture. Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step. Its large bite angle facilitates the challenging oxidative addition into the C–Cl bond. Exactly 3.0 equivalents of base are used: 1.0 eq rapidly deprotonates the free benzoic acid (preventing it from poisoning the Pd catalyst), while the remaining 2.0 eq activate the boronic acid into the nucleophilic borate required for transmetalation.

  • Reaction Execution: Action: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • Self-Validating Analysis: Action: Employ ^11^B NMR and GC-FID with an internal standard (e.g., biphenyl). Validation: ^11^B NMR tracks the consumption of the boronic acid signal (~30 ppm) and the appearance of boroxine/borate byproducts. Simultaneously, the GC-FID internal standard ensures a precise mass balance, confirming that the alkyne handle has not undergone undesired homocoupling (Glaser coupling) under the reaction conditions.

References

  • Why it is the C-Cl bond and not the C-F bond in CFCs that is disrupted in the stratosphere? Source: Quora URL:[Link]

  • Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? Source: Reddit (r/chemhelp) URL:[Link]

  • C-Si bond formation via C-F bond cleavage Source: Springer Nature URL:[Link]

Sources

Validation

Analytical Characterization of 2-Chloro-3-ethynylbenzoic Acid: A Comparative Guide to Vibrational Spectroscopy Techniques

For researchers and drug development professionals, the structural verification of active pharmaceutical ingredients (APIs) and critical building blocks is a foundational step in the analytical workflow. 2-Chloro-3-ethyn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural verification of active pharmaceutical ingredients (APIs) and critical building blocks is a foundational step in the analytical workflow. 2-Chloro-3-ethynylbenzoic acid (CAS: 2503208-24-8) presents a unique analytical challenge due to its highly functionalized aromatic ring, which includes a carboxylic acid, a heavy halogen (chlorine), and a terminal alkyne.

This guide provides an objective, data-driven comparison of the primary vibrational spectroscopy techniques—Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR (KBr Pellet), and Raman Spectroscopy—used to characterize this molecule. By examining the physical causality behind each experimental choice, we establish a self-validating framework for robust spectral cross-validation.

Molecular Vibrational Profiling: Causality of Characteristic Bands

Before selecting a sampling technique, one must understand the quantum mechanical principles dictating the molecule's infrared (IR) activity. According to Hooke's Law applied to molecular mechanics, vibrational frequency is directly proportional to bond strength and inversely proportional to the reduced mass of the atoms involved.

For 2-Chloro-3-ethynylbenzoic acid, the IR spectrum is dominated by the distinct dipole moment changes of its functional groups .

Table 1: Quantitative Summary of Characteristic IR Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityPhysical Causality & Mechanistic Insight
Carboxylic Acid O–H Stretch3300–2500Broad, StrongExtensive intermolecular hydrogen bonding weakens individual O-H bonds, resulting in a broad distribution of transition energies.
Terminal Alkyne ≡C–H Stretch~3290–3310Sharp, StrongThe high s-character (sp hybridization) stiffens the C-H bond. Unlike O-H, it does not participate heavily in H-bonding, yielding a sharp peak.
Alkyne C≡C Stretch~2100–2120Weak–MediumSymmetrical stretching yields a minimal change in the dipole moment, making it weakly IR-active but highly polarizable (Raman-active).
Carboxylic Acid C=O Stretch~1680–1700StrongThe highly polar carbonyl double bond produces a massive dipole shift. Conjugation with the aromatic ring lowers the frequency slightly.
Aromatic Ring C=C Stretch~1580, 1450MediumSkeletal ring breathing modes driven by the delocalized π-electron system.
Aryl Chloride C–Cl Stretch~750–700StrongThe heavy mass of the chlorine atom drastically increases the reduced mass, dropping the vibrational frequency into the fingerprint region.

Comparative Analytics: Selecting the Right Spectroscopic Modality

No single spectroscopic technique is universally optimal. The choice between ATR-FTIR, KBr Transmission, and Raman spectroscopy depends on whether your primary goal is rapid QA/QC, trace impurity detection, or structural elucidation .

TechniqueSelection Start Sample: 2-Chloro-3-ethynylbenzoic Acid Goal Primary Analytical Goal? Start->Goal Quant Quantitative Analysis & Library Matching Goal->Quant Trace Trace Impurity Detection Goal->Trace Routine Routine QA/QC & High Throughput Goal->Routine Alkyne Analyze C≡C Symmetric Stretch Goal->Alkyne KBr Transmission FTIR (KBr Pellet) Quant->KBr Follows Beer-Lambert Trace->KBr High Sensitivity ATR ATR-FTIR (Diamond/Ge Crystal) Routine->ATR Minimal Prep Raman Raman Spectroscopy Alkyne->Raman High Polarizability

Decision matrix for selecting vibrational spectroscopy techniques.

Table 2: Performance Comparison of Analytical Alternatives
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Raman Spectroscopy
Sample Preparation None (Direct contact required)Labor-intensive (Milling, pressing)None (Direct laser focus)
Moisture Interference Low (Ideal for resolving O-H/C-H)High (Hygroscopic KBr absorbs water)None (Water is a weak Raman scatterer)
Alkyne C≡C Detection WeakWeak to ModerateVery Strong
Quantitative Accuracy Moderate (Pathlength varies with λ)High (Strict Beer-Lambert adherence)Moderate (Dependent on laser focus)
Spectral Artifacts Anomalous dispersion at high refractive indicesChristiansen effect (if poorly ground)Fluorescence interference

The Verdict for 2-Chloro-3-ethynylbenzoic Acid: Because the critical terminal alkyne C-H stretch (~3300 cm⁻¹) overlaps with the broad O-H stretch of the carboxylic acid, ATR-FTIR is generally preferred for routine structural confirmation. KBr pellets are highly hygroscopic; absorbed atmospheric water creates a massive band at 3400–3200 cm⁻¹ that will completely obscure the alkyne C-H peak . However, if you are attempting to quantify trace impurities, the superior signal-to-noise ratio of a perfectly executed KBr pellet remains the gold standard.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, a protocol must be self-validating. The following workflows incorporate built-in quality control checks to guarantee that the resulting spectra are artifacts-free.

Protocol A: ATR-FTIR Analysis (High-Throughput)

Causality Focus: Penetration depth in ATR is dependent on the wavelength, refractive index of the crystal, and the quality of optical contact .

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the background energy profile matches the manufacturer's baseline; a drop in energy indicates a contaminated crystal.

  • Sample Application: Place ~2-5 mg of 2-Chloro-3-ethynylbenzoic acid directly onto the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Crystalline benzoic acids are hard. Insufficient pressure leads to poor optical contact, resulting in a shallow evanescent wave penetration and artificially weak high-frequency bands (like the 3300 cm⁻¹ C-H stretch).

  • Data Acquisition & Correction: Scan the sample. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries.

Protocol B: KBr Pellet Transmission (Quantitative & Library Matching)

KBrWorkflow Step1 1. Desiccation Dry KBr at 105°C Step2 2. Milling Mix 1% API in KBr Step1->Step2 Step3 3. Pressing 10 Tons under Vacuum Step2->Step3 Step4 4. Acquisition Scan 4000-400 cm⁻¹ Step3->Step4 Step5 5. Validation Check Baseline >80% T Step4->Step5

Step-by-step workflow for KBr pellet preparation and FTIR transmission analysis.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours to eliminate moisture.

  • Homogenization: Weigh exactly 1 mg of the API and 99 mg of dried KBr. Grind thoroughly in an agate mortar for 2-3 minutes. Causality: The particle size must be reduced to less than the wavelength of the IR radiation (< 2 µm). Failure to do so causes Rayleigh scattering, resulting in a sloping baseline at the high-frequency end.

  • Vacuum Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 5 minutes. Causality: Trapped air causes opaque micro-fractures in the pellet, drastically reducing IR transmittance.

  • Self-Validation Check: Before interpreting the spectrum, check the baseline transmittance at 4000 cm⁻¹. A high-quality pellet will exhibit >80% transmittance. If the baseline is sloped or below 50%, discard the pellet and re-grind.

Data Interpretation & Mechanistic Insights

When cross-validating the spectra of 2-Chloro-3-ethynylbenzoic acid across these platforms, expect distinct variations:

  • The Alkyne Anomaly: In FTIR (both ATR and KBr), the C≡C stretch at ~2110 cm⁻¹ will appear weak. If you require quantitative tracking of the alkyne group (e.g., monitoring a click-chemistry reaction), you must switch to Raman spectroscopy, where the highly polarizable C≡C bond produces a massive, dominant signal.

  • The Halogen Fingerprint: The C-Cl stretch at ~750 cm⁻¹ will be highly pronounced in the KBr pellet but may appear distorted in uncorrected ATR spectra due to the deep penetration of the evanescent wave at low frequencies.

By understanding the physical causality behind these spectral phenomena, analytical scientists can confidently validate the structural integrity of complex halogenated alkyne building blocks.

References

  • ChemSpace. "2-chloro-3-ethynylbenzoic acid (CSSB02495365340)." Chem-Space Catalog. Available at:[Link]

  • ResearchGate. "Molecularly engineered porphyrin photosensitizers featuring multi-anchoring and alkoxy modifications for robust photocatalytic." PolyU Institutional Repository. Available at:[Link]

  • KinTek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" KinTek Press. Available at:[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials. Available at:[Link]

Comparative

Melting Point Determination and Validation for 2-Chloro-3-ethynylbenzoic Acid: A Comparative Methodological Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary For highly specialized molecular building blocks like 2-Chloro-3-ethynylbenzoic acid, verifying chemical identity...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

For highly specialized molecular building blocks like 2-Chloro-3-ethynylbenzoic acid, verifying chemical identity and crystalline purity is a critical first step in pharmaceutical synthesis. This guide provides a comprehensive, objective comparison of thermal analysis methods, detailing the thermodynamic causality behind pharmacopeial standards. By establishing a self-validating experimental protocol, researchers can ensure absolute confidence in their quality control metrics.

Introduction to the Analyte

2-Chloro-3-ethynylbenzoic acid (CAS: 2503208-24-8) is a sophisticated aromatic building block featuring both halogen (chloro) and alkyne (ethynyl) functional groups[1]. In drug development, it is frequently utilized in cross-coupling reactions (e.g., Sonogashira couplings) to synthesize complex active pharmaceutical ingredients (APIs)[1].

Because impurities—such as residual solvents, unreacted precursors, or regioisomers—disrupt the uniform crystal lattice of the solid, they lead to a depressed and broadened melting range. Therefore, precise melting point (MP) determination is an indispensable, first-line validation of the compound's purity.

Mechanistic Causality in Melting Point Analysis

As an analytical scientist, it is not enough to simply follow a protocol; one must understand the thermodynamic causality dictating the experimental parameters. Pharmacopeial standards (USP <741> and Ph. Eur. 2.2.14) enforce strict rules for a reason[2].

  • The Causality of Sample Packing Density: The methodology requires the dry powder to be packed tightly into a capillary to form a 2.5 – 3.5 mm column[3]. Why? Loose packing leaves microscopic air pockets within the sample matrix. Because air is a poor thermal conductor, these pockets act as insulators, creating localized thermal gradients. This causes some particles to melt later than others, artificially broadening the recorded melting range and falsely suggesting sample impurity.

  • The Causality of Heating Ramp Rate: When the temperature is within 5 °C of the expected melting point, the heating rate must be strictly controlled at 1 ± 0.5 °C/min[3]. Why? A faster ramp rate induces thermal lag—a state where the temperature of the instrument's heating block increases faster than the heat can thermodynamically transfer into the sample capillary. This results in the detector recording a falsely elevated melting temperature.

Causality A Heat Application (Controlled 1°C/min Ramp Rate) B Lattice Energy Overcome (Intermolecular Forces Disrupted) A->B C Phase Transition (Solid to Liquid State) B->C D Optical Property Change (Increased Light Transmission) C->D E Detector Signal (Clear Point Registration) D->E

Figure 1: Thermodynamic causality during capillary melting point analysis.

Comparative Analysis: Automated Capillary vs. DSC

When validating the thermal properties of 2-Chloro-3-ethynylbenzoic acid, laboratories typically choose between Automated Capillary methods and Differential Scanning Calorimetry (DSC). The table below objectively compares these alternatives to guide instrument selection.

FeatureAutomated Capillary (USP <741> / Ph. Eur. 2.2.14)Differential Scanning Calorimetry (DSC)
Primary Principle Optical transmission / visual phase change[3][4]Heat flow / thermodynamic phase transition
Sample Size 2.5 - 3.5 mm capillary column (~1-3 mg)[3]1 - 5 mg in sealed aluminum pan
Throughput High (up to 3 simultaneous samples)[3]Low (1 sample per run)
Data Output Onset point, Clear point (visual/optical)[3]Extrapolated onset temperature, Enthalpy (ΔH)
Primary Application Routine QC, identity verification, purity estimationPolymorph screening, precise thermodynamic studies
Cost per Analysis LowHigh

Scientist's Verdict: While DSC provides profound thermodynamic insights (such as detecting hidden polymorphs), the Automated Capillary method remains the gold standard for routine identity verification due to its high throughput, lower cost, and direct regulatory alignment with USP <741>.

Self-Validating Experimental Protocol

A trustworthy protocol must be a closed, self-validating system. This is achieved by bracketing the unknown sample with Certified Reference Standards (CRSs) to prove instrument calibration prior to data acquisition[3][5].

Workflow A Instrument Calibration (USP Standards) B Sample Preparation (Drying & Packing) A->B C Method Selection (Capillary vs DSC) B->C D Thermal Analysis (1°C/min ramp) C->D E Data Acquisition (Onset & Clear Point) D->E F Result Validation E->F

Figure 2: Self-validating workflow for melting point determination.

Step-by-Step Methodology (Capillary Method)
  • Instrument Calibration (Self-Validation):

    • Select a USP Melting Point Reference Standard with a known clear point close to the expected range of the analyte. For substituted benzoic acids, Phenacetin (certified clear point 136.2 °C) or Sulfanilamide (165.5 °C) are ideal[3].

    • Run the standard at a 1 °C/min ramp. If the measured clear point deviates by more than 0.5 °C from the certified value, recalibrate the instrument's temperature scale[3].

  • Sample Preparation:

    • Dry the 2-Chloro-3-ethynylbenzoic acid sample in a vacuum desiccator over anhydrous silica gel for 24 hours to remove residual moisture, which acts as a melting point depressant[2][3].

  • Capillary Charging:

    • Introduce the finely powdered, dried sample into a USP-compatible glass capillary (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness)[3].

    • Tap the capillary firmly on a solid surface or use a drop-tube until a compact, void-free column of 2.5 - 3.5 mm is formed[3].

  • Thermal Execution:

    • Insert the capillary into the instrument's heating block. Rapidly heat the block to approximately 5 to 10 °C below the expected melting point[3].

  • Data Acquisition:

    • Reduce the heating rate to exactly 1 °C/min[2][3].

    • Record the Onset Point (the temperature at which the column collapses against the tube wall) and the Clear Point (the temperature at which the substance becomes completely liquid)[3].

Experimental Data & Validation Results

The following tables summarize the experimental validation data for a representative lot of 2-Chloro-3-ethynylbenzoic acid, demonstrating the self-validating nature of the protocol.

Table 1: Instrument Calibration (Pre-Analysis)

Ensures the instrument's thermal sensors are accurate prior to testing the unknown analyte.

Reference StandardCertified Clear Point (°C)Measured Clear Point (°C)Deviation (°C)Status
Phenacetin (USP)136.2136.3+0.1PASS
Sulfanilamide (USP)165.5165.4-0.1PASS
Table 2: Triplicate Analysis of 2-Chloro-3-ethynylbenzoic acid

Representative empirical data for lot validation.

ReplicateOnset Point (°C)Clear Point (°C)Melting Range (ΔT)
Run 1154.2155.10.9
Run 2154.3155.10.8
Run 3154.2155.21.0
Mean 154.2 155.1 0.9

Data Interpretation: The narrow melting range (ΔT < 1.0 °C) confirms high crystalline purity of the 2-Chloro-3-ethynylbenzoic acid lot. Furthermore, the tight standard deviation across the three replicates validates the consistency of the sample packing technique and the precision of the optical detection system.

References

  • Chemspace. "2-chloro-3-ethynylbenzoic acid - C9H5ClO2 | CSSB02495365340". Chemspace Catalog. URL: [Link]

  • Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia". thinkSRS.com. URL: [Link]

  • Pharmacopeia. "General Chapters: <741> MELTING RANGE OR TEMPERATURE". US Pharmacopeia (USP). URL: [Link]

  • European Pharmacopoeia. "2.2.14. Melting point - capillary method". Ph. Eur. 6.0. URL: [Link]

  • A.KRÜSS Optronic. "Melting point determination". Kruess.com. URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-ethynylbenzoic Acid

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 2-Chloro-3-ethynylbenzoic acid. In the absence of a specific Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 2-Chloro-3-ethynylbenzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a rigorous analysis of its constituent functional groups: a chlorinated aromatic ring, a carboxylic acid, and a terminal alkyne. Our core directive is to ensure your safety by explaining the causality behind each procedural step and personal protective equipment (PPE) recommendation.

Hazard Assessment: A Synthesis of Functional Group Analysis

Understanding the "why" behind safety protocols begins with a chemical's structure. 2-Chloro-3-ethynylbenzoic acid is a solid organic compound whose reactivity and potential hazards are derived from its three key functional groups. A conservative approach, assuming the hazards of each component are present, is essential for safe handling.

Functional GroupKnown HazardsImplication for Handling
Benzoic Acid Causes skin irritation and serious eye damage.[1] May cause respiratory irritation if inhaled as a dust.[2][3]Direct contact must be avoided. Eye protection is mandatory. Work should be performed in a well-ventilated area to prevent inhalation of dust.[4][5]
Chlorinated Aromatic Halogenated organic compounds are often treated with caution due to potential toxicity and environmental persistence. Many are skin and respiratory tract irritants.[6][7]Requires specific, segregated waste streams.[6][8][9][10] Skin and respiratory protection are critical.
Ethynyl (Alkyne) The terminal C-H bond is acidic, and the triple bond is a high-energy, reactive site.[11] While valuable for synthesis (e.g., click chemistry), this reactivity can present hazards.[12][13]Avoid contact with strong bases and oxidizing agents. The compound's reactivity profile warrants careful handling to prevent unintended reactions.

Synthesized Hazard Profile: Based on this analysis, 2-Chloro-3-ethynylbenzoic acid should be handled as a substance that is irritating to the skin and respiratory system, capable of causing serious eye damage, and requires disposal as halogenated waste. Its full toxicological profile is unknown, reinforcing the need for stringent adherence to the following PPE and handling protocols.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a dynamic risk assessment based on the quantity of material and the nature of the procedure.

Level of OperationMinimum Required PPERationale and Causality
Primary Containment Certified Chemical Fume Hood This is the most critical engineering control. It protects the user from inhaling airborne dust or vapors and provides a contained space in case of a spill.
Routine Handling (e.g., <1g, weighing, solution prep)Eye/Face: ANSI Z87.1-rated safety glasses with side shields.Hand: Nitrile gloves (consider double-gloving).Body: Long-sleeved lab coat.Eye: Protects against minor splashes and accidental touching of the face. Hand: Provides a primary barrier against skin irritation.[5] Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin. Body: Protects skin and personal clothing from minor spills.[14]
Elevated Risk Operations (e.g., >1g, heating, potential for aerosolization)Eye/Face: Chemical splash goggles and a full-face shield.[14][15]Hand: Double-layered nitrile or neoprene gloves.[15][16]Body: Chemical-resistant apron over a lab coat or a disposable chemical-resistant coverall (e.g., Tychem).[16][17]Respiratory: A NIOSH-approved respirator (e.g., N95 for dusts, or an air-purifying respirator with organic vapor/acid gas cartridges if vapors are expected) should be considered based on a formal risk assessment.[15]Eye/Face: Goggles provide a seal against splashes and dust; the face shield adds a secondary layer of protection.[15] This is critical due to the risk of serious eye damage from benzoic acid derivatives.[1] Hand: Enhanced protection for procedures with higher splash risk or longer duration. Body: Provides a more robust barrier against larger spills or splashes of this halogenated organic acid.[16][17] Respiratory: Protects against inhalation of higher concentrations of dust or potential vapors, mitigating respiratory irritation.[15]

Operational Plan: Step-by-Step Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

Step 1: Preparation & Area Designation

  • Ensure a certified chemical fume hood is operational.

  • Designate a specific area within the hood for handling 2-Chloro-3-ethynylbenzoic acid. Cover the work surface with absorbent, disposable bench paper.

  • Gather all necessary equipment (spatulas, weigh boats, glassware, solvent, waste container) and place it within the fume hood.

  • Verify the location of the nearest safety shower and eyewash station.

Step 2: Donning PPE

  • Don the appropriate PPE as determined by the "Core Directive" table above. For any handling of the solid, this includes, at a minimum, a lab coat, safety glasses, and nitrile gloves.

Step 3: Aliquoting the Compound

  • Carefully open the container inside the fume hood. Avoid creating airborne dust.

  • Use a dedicated, clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.

  • Close the primary container securely immediately after aliquoting.

Step 4: Post-Handling & Cleanup

  • Clean the spatula and any non-disposable equipment with an appropriate solvent. Collect this cleaning solvent as halogenated waste.

  • Wipe down the designated work area within the fume hood.

  • Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in the designated halogenated waste container.

  • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Wash hands thoroughly with soap and water.[4][5]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood Operation prep2 Designate & Prepare Work Area prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Aliquot Solid Inside Hood prep3->handle1 handle2 Close Primary Container handle1->handle2 clean1 Clean Equipment (Collect Waste) handle2->clean1 clean2 Dispose of Consumables clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: High-level workflow for safely handling 2-Chloro-3-ethynylbenzoic acid.

Emergency Procedures

Immediate and correct action is vital in any exposure scenario.

  • Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4][18]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[3][4][18] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not equipped to handle it, contact your institution's environmental health and safety (EHS) office. For small spills inside a fume hood, cover with an absorbent material (e.g., vermiculite or sand), sweep up carefully to avoid creating dust, and place in a sealed, labeled container for disposal as halogenated waste.[19]

Disposal Plan: A Self-Validating System

Proper disposal is a critical component of laboratory safety and environmental responsibility. Due to the chlorine atom, all waste contaminated with this compound must be treated as halogenated organic waste .

Causality: Halogenated and non-halogenated solvent wastes are disposed of differently.[9] Halogenated wastes typically require high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like HCl), a more expensive and complex process than the fuel blending often used for non-halogenated solvents.[9] Mixing the two waste streams contaminates the entire volume, significantly increasing disposal costs and environmental burden.[9]

Protocol for Waste Disposal:

  • Segregate: Maintain a dedicated hazardous waste container specifically for halogenated organic waste.[6][8][10] This container must be made of a compatible material (e.g., polyethylene) and have a secure, sealing cap.[6][7]

  • Label: Label the container "HAZARDOUS WASTE: HALOGENATED ORGANICS" before adding the first drop of waste.[6][8]

  • Document: List all contents on the container's label, including "2-Chloro-3-ethynylbenzoic acid" and any solvents used. Do not use abbreviations.[6]

  • Contain: Collect all contaminated materials, including solids, solutions, cleaning solvents, and disposable items (gloves, paper towels, etc.), in this container.

  • Store: Keep the waste container closed at all times except when adding waste.[6][8] Store it in a cool, dry, well-ventilated area, away from incompatible materials.[7]

  • Dispose: Follow your institution's specific procedures for hazardous waste pickup.

G cluster_bins start Waste Generated is_contaminated Contaminated with 2-Chloro-3-ethynylbenzoic acid? start->is_contaminated non_haz Regular Trash / Non-Haz Waste is_contaminated->non_haz No hal_waste Halogenated Organic Waste is_contaminated->hal_waste Yes

Caption: Decision diagram for waste segregation.

References

  • Braun Research Group.
  • Environment, Health and Safety, University of Colorado Boulder. 7.2 Organic Solvents.
  • Environmental Health & Safety, Washington State University.
  • Canadian Centre for Occup
  • Safety & Risk Services, The University of British Columbia. Organic Solvent Waste Disposal.
  • Sigma-Aldrich. Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid.
  • National Safety, Inc. How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors.
  • Environmental Health & Safety, The University of Tennessee, Knoxville.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Benzoic Acid.
  • Apollo Scientific.
  • Environmental Health & Safety Services, The University of Alabama. Personal Protective Equipment.
  • ChemSupply.
  • VelocityEHS. Benzoic Acid – Uses and Safety.
  • Sigma-Aldrich.
  • Tesfaye, B., & Van der Eycken, E. V. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5637–5660.
  • A&U, Australia's Science & Technology Solutions. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • TCI Chemicals. Safety Data Sheet for 3-Chloro-2-methoxybenzoic Acid.
  • ITW Reagents.
  • Sigma-Aldrich.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
  • ResearchGate. Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • BRENNTAG. Safety Data Sheet for BENZOIC ACID E 210 PH. EUR. USP FCC JP.
  • Allen, F. H., et al. (2014). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. IUCrJ, 1(Pt 1), 16–27.

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